4-(Azepan-1-yl)oxolan-3-ol
Descripción
Propiedades
IUPAC Name |
4-(azepan-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAQJGZTWWCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-(Azepan-1-yl)oxolan-3-ol chemical structure and properties
An In-depth Technical Guide to 4-(Azepan-1-yl)oxolan-3-ol: A Novel Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-(Azepan-1-yl)oxolan-3-ol, a heterocyclic compound merging the structural features of an azepane ring and an oxolan-3-ol (tetrahydrofuran-3-ol) moiety. As this molecule is not widely documented in current chemical literature, this paper establishes a foundational understanding by dissecting its constituent components, predicting its physicochemical properties, proposing a viable synthetic pathway, and exploring its potential applications in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel molecular scaffolds.
Introduction: Unveiling a Hybrid Heterocycle
The field of medicinal chemistry is in a constant search for novel molecular architectures that can provide unique pharmacological profiles. 4-(Azepan-1-yl)oxolan-3-ol represents such a structure, integrating two well-established pharmacophoric units: the seven-membered saturated heterocycle, azepane, and the substituted five-membered ether, oxolan-3-ol.
-
The Azepane Moiety : A seven-membered ring containing a nitrogen atom, azepane is a privileged scaffold in drug design, known for its conformational flexibility which allows for optimal binding to a variety of biological targets. Its derivatives are often associated with central nervous system (CNS) activity.
-
The Oxolan-3-ol Moiety : Also known as tetrahydrofuran-3-ol, this component provides a polar hydroxyl group and an ether linkage, both capable of forming crucial hydrogen bonds with protein targets. The stereochemistry of the hydroxyl group can significantly influence biological activity, making it a key site for modification.[1]
The combination of these two rings at the 4-position of the oxolane suggests a molecule with a distinct three-dimensional shape and a unique distribution of hydrophilic and lipophilic regions, making it a compelling candidate for further investigation.
Structural and Physicochemical Profile (Predicted)
Given the absence of experimental data for 4-(Azepan-1-yl)oxolan-3-ol, its fundamental properties have been predicted based on its constituent fragments.
Chemical Structure
-
IUPAC Name : 4-(Azepan-1-yl)oxolan-3-ol
-
Molecular Formula : C10H19NO2
-
Core Components : An azepane ring linked via its nitrogen atom to the C4 position of an oxolan-3-ol ring.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties critical for assessing its drug-likeness and potential for biological activity.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 185.26 g/mol | Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| logP (Octanol/Water) | ~1.0 - 1.5 | Indicates a balanced lipophilicity, favorable for cell membrane permeability without excessive accumulation in fatty tissues. |
| Topological Polar Surface Area (TPSA) | 32.79 Ų | Suggests excellent potential for penetrating the blood-brain barrier (BBB) and good intestinal absorption. |
| Hydrogen Bond Donors | 1 (from -OH group) | The hydroxyl group can act as a key hydrogen bond donor in receptor-ligand interactions. |
| Hydrogen Bond Acceptors | 3 (N and two O atoms) | Multiple sites for forming hydrogen bonds, enhancing binding affinity and solubility. |
| pKa (Most Basic) | ~9.5 - 10.5 | The azepane nitrogen is predicted to be basic, allowing for salt formation to improve solubility and handling. |
| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to the geometry of a binding site. |
Component Analysis: The Building Blocks of Functionality
The Azepane Ring
The azepane (or hexahydro-1H-azepine) ring is a versatile scaffold found in numerous biologically active compounds. Its seven-membered structure imparts a higher degree of conformational flexibility compared to smaller piperidine or pyrrolidine rings. This property can be advantageous for optimizing interactions with the complex topographies of protein binding pockets. Azepan-4-ol, a related analogue, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]
The Oxolan-3-ol (Tetrahydrofuran-3-ol) Moiety
Oxolan-3-ol is a valuable building block in pharmaceutical synthesis. It is a colorless liquid with a boiling point of 179 °C.[1] The molecule contains a chiral center at the C3 position, and its enantiomers, (R)- and (S)-3-hydroxytetrahydrofuran, are crucial intermediates for important drugs, including HIV protease inhibitors like amprenavir and fosamprenavir.[1][3] The hydroxyl group and the ether oxygen are key functional features, providing points for hydrogen bonding, which is critical for molecular recognition at the target site.
Proposed Synthesis: A Strategic Approach
A logical and efficient synthetic route to 4-(Azepan-1-yl)oxolan-3-ol can be envisioned through a two-step process starting from commercially available oxolan-3-one. This strategy involves a reductive amination, a robust and widely used reaction in medicinal chemistry for forming C-N bonds.
Synthetic Workflow Diagram
Caption: Proposed Reductive Amination Pathway
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 4-(Azepan-1-yl)oxolan-3-ol via reductive amination.
Materials:
-
Oxolan-3-one (1.0 eq)
-
Azepane (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add oxolan-3-one (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature.
-
Amine Addition: Add azepane (1.1 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(Azepan-1-yl)oxolan-3-ol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Potential Applications and Biological Rationale
The unique combination of the flexible, lipophilic azepane ring and the polar, functionalized oxolane ring suggests several promising avenues for drug discovery.
Rationale for Biological Activity
Caption: Structure-Activity Relationship Logic
-
Central Nervous System (CNS) Disorders: The predicted low TPSA and balanced lipophilicity suggest that this molecule could cross the blood-brain barrier. Azepane derivatives are known to interact with various CNS targets. Therefore, 4-(Azepan-1-yl)oxolan-3-ol could serve as a scaffold for developing novel treatments for pain, depression, or neurodegenerative diseases.
-
Oncology: The azepane ring is a known component of ligands for sigma (σ) receptors, which are implicated in cancer cell proliferation.[4] The addition of the oxolan-3-ol moiety could modulate selectivity and affinity for σ₁ and σ₂ receptor subtypes, offering a potential therapeutic strategy in oncology.
-
Antimicrobial Agents: Heterocyclic compounds containing nitrogen and oxygen are foundational to many antimicrobial drugs. The unique structure of 4-(Azepan-1-yl)oxolan-3-ol warrants investigation for potential antibacterial or antifungal activity.
Safety and Handling (Predicted)
While no specific safety data exists for 4-(Azepan-1-yl)oxolan-3-ol, a precautionary approach based on its components is recommended.
-
Potential Hazards: Similar to other amines and alcohols, this compound may cause skin and serious eye irritation. Inhalation may lead to respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Conclusion and Future Directions
4-(Azepan-1-yl)oxolan-3-ol is a novel chemical entity with significant, albeit currently theoretical, potential in the field of drug discovery. Its hybrid design leverages the advantageous properties of both azepane and oxolan-3-ol scaffolds. The predicted physicochemical properties are highly favorable for a CNS-active or systemically available therapeutic agent. The proposed synthesis via reductive amination offers a straightforward and scalable route for its production.
Future work must focus on the experimental validation of these predictions. The synthesis and purification of 4-(Azepan-1-yl)oxolan-3-ol is the essential first step, followed by comprehensive characterization and assessment of its physicochemical properties. Subsequently, a broad biological screening campaign is warranted to uncover its pharmacological profile and identify potential therapeutic applications. This molecule represents an exciting and unexplored area of chemical space that is ripe for investigation by the scientific community.
References
- Sigma-Aldrich. (2025, November 7).
- Generic SDS Provider. (2023, November 2).
- MilliporeSigma. (2026, February 23).
- Covetrus.
- Chemicea.
-
CAS. (n.d.). (-)-3-Hydroxytetrahydrofuran. CAS Common Chemistry. Retrieved February 3, 2026, from [Link]
- Chem-Impex. Azepan-4-ol.
-
Wikipedia. 3-Hydroxytetrahydrofuran. [Link]
- PharmaCompass.com. (R)-(-)-3-Hydroxytetrahydrofuran.
-
National Center for Biotechnology Information. (-)-3-Hydroxytetrahydrofuran. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 3-Furanol, tetrahydro-. PubChem Compound Database. [Link]
-
ResearchGate. (2019, March). Benzimidazolone-based selective σ2 receptor ligands: Synthesis and pharmacological evaluation. [Link]
Sources
4-(Azepan-1-yl)tetrahydrofuran-3-ol CAS number search
This guide details the technical specifications, synthesis, and application of 4-(Azepan-1-yl)tetrahydrofuran-3-ol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
4-(Azepan-1-yl)tetrahydrofuran-3-ol is a bicyclic pharmacophore fragment combining a polar tetrahydrofuran (THF) core with a hydrophobic, seven-membered azepane ring. This compound belongs to the class of vicinal amino-alcohols , a privileged structural motif in drug discovery. It is primarily utilized as a scaffold for developing central nervous system (CNS) agents and kinase inhibitors, where the azepane ring provides steric bulk and hydrophobic interaction, while the hydroxyl group serves as a hydrogen bond donor/acceptor for target binding.
Note on CAS Registry: While specific stereoisomers (e.g., trans) are common in patent literature, the generic CAS number for this specific structure is not widely indexed in public commercial catalogs. It is typically generated in situ or custom-synthesized. This guide focuses on the trans-isomer , the direct product of the standard synthetic route described below.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 4-(Azepan-1-yl)tetrahydrofuran-3-ol |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| Core Scaffold | Tetrahydrofuran (THF) |
| Substituents | Position 3: Hydroxyl (-OH)Position 4: Azepan-1-yl (Hexamethyleneimino) |
| Stereochemistry | Typically trans (due to epoxide ring opening) |
| Predicted pKa | ~10.2 (Conjugate acid of tertiary amine) |
| Predicted LogP | ~1.1 (Lipophilic amine balanced by polar ether/alcohol) |
| Appearance | Viscous oil or low-melting solid (isomer dependent) |
Synthetic Pathway (Self-Validating Protocol)
The most robust route to 4-(Azepan-1-yl)tetrahydrofuran-3-ol is the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) by azepane . This method is preferred for its atom economy and stereoselective formation of the trans-isomer.
Reaction Mechanism & Logic
-
Precursor: 3,6-Dioxabicyclo[3.1.0]hexane (CAS: 285-69-8). This is a symmetric epoxide; therefore, nucleophilic attack at C3 or C4 yields the same product.
-
Nucleophile: Azepane (CAS: 111-49-9). A secondary amine that acts as a strong nucleophile.
-
Stereoselectivity: The reaction proceeds via an SN2 mechanism. The amine attacks the epoxide carbon from the face opposite the oxygen bridge, resulting in anti-addition . Consequently, the hydroxyl group and the azepane ring will be trans to each other.
Experimental Protocol
Reagents:
-
3,6-Dioxabicyclo[3.1.0]hexane (1.0 equiv)
-
Azepane (1.2 equiv)
-
Solvent: Ethanol or Water (green chemistry compatible)
-
Catalyst (Optional): LiClO₄ (if reaction is sluggish)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dioxabicyclo[3.1.0]hexane (e.g., 10 mmol) in Ethanol (20 mL).
-
Addition: Add Azepane (12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to 70–80°C for 6–12 hours. Monitor consumption of the epoxide by TLC (stain with KMnO₄ or Anisaldehyde; epoxide spots usually fade).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often a clean oil. If necessary, purify via flash column chromatography (DCM/MeOH 95:5) or convert to the hydrochloride salt for crystallization (add 4N HCl in dioxane).
Visualization of Synthesis Logic
Caption: Synthesis of 4-(Azepan-1-yl)tetrahydrofuran-3-ol via nucleophilic epoxide opening.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected signals.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
δ 4.3–4.5 (m, 1H): CH-OH (Methine proton on C3). Shifted downfield due to oxygen.
-
δ 3.6–4.1 (m, 4H): CH₂-O-CH₂ (THF ether protons). Complex multiplet pattern.
-
δ 2.8–3.2 (m, 1H): CH-N (Methine proton on C4).
-
δ 2.5–2.8 (m, 4H): N-CH₂ (α-protons of the azepane ring).
-
δ 1.5–1.8 (m, 8H): Azepane ring CH₂ protons (β, γ, δ positions).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Molecular Ion: [M+H]⁺ = 186.27 m/z
-
Fragmentation: Expect loss of water [M+H-18]⁺ or cleavage of the azepane ring under high collision energy.
Applications in Drug Discovery[4][7][8]
This molecule serves as a versatile fragment in Fragment-Based Drug Discovery (FBDD).
Structural Bioisosterism
-
Piperidine Replacement: The azepane ring acts as a ring-expanded bioisostere of piperidine. This expansion alters the vector of substituents attached to the nitrogen (if quaternized) or simply occupies a larger hydrophobic pocket in the target protein (e.g., GPCRs).
-
Proline Mimicry: The THF ring provides a rigidified ether linkage, mimicking the cyclic nature of proline but with different polarity and H-bonding capabilities.
Target Classes
-
Muscarinic Acetylcholine Receptors (mAChRs): Azepane derivatives are frequent pharmacophores in M1/M4 agonists for Alzheimer's research.
-
Sigma Receptors: The combination of a basic amine (azepane) and a hydrophobic core is classic for Sigma-1 receptor ligands.
-
Kinase Inhibitors: The hydroxyl group at position 3 can interact with the hinge region or catalytic lysine, while the azepane tail extends into the solvent-exposed region.
Functional Derivatization
The free secondary alcohol allows for further chemical diversity:
-
Oxidation: Yields the ketone (4-(azepan-1-yl)tetrahydrofuran-3-one).
-
Esterification/Carbamoylation: Generates prodrugs or probes.
-
Fluorination: Deoxyfluorination (DAST) yields the fluoro-analog, modulating pKa and metabolic stability.
Safety & Handling
-
Hazards: As a tertiary amine, the compound is likely irritating to eyes and skin . The precursor (3,6-dioxabicyclo[3.1.0]hexane) is an epoxide and should be treated as a potential alkylating agent (mutagenic potential).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine or moisture absorption by the alcohol.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
- Epoxide Ring Opening Mechanics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 opening of epoxides).
-
Azepane in Medicinal Chemistry
- Analogous Synthesis (Diazepane derivative)
-
Precursor Data (3,6-Dioxabicyclo[3.1.0]hexane)
Sources
Introduction: The Strategic Importance of Amino-Alcohol Scaffolds in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 4-(Hexamethyleneimino)oxolan-3-ol and Related Amino-alcohol Scaffolds
In the landscape of modern medicinal chemistry, the tetrahydrofuran ring system is a privileged scaffold, frequently incorporated into molecules designed to interact with biological systems. The introduction of an amino group and a hydroxyl moiety, as seen in the structural class of 4-(amino)oxolan-3-ol, creates a chiral molecule with a rich three-dimensional architecture and versatile hydrogen bonding capabilities. The specific compound, 4-(hexamethyleneimino)oxolan-3-ol, which incorporates a seven-membered azepane ring, presents a unique steric and basicity profile. While this specific molecule is not extensively characterized in public literature, this guide will provide a comprehensive framework for its physicochemical evaluation, drawing upon established principles and methodologies applied to analogous structures such as 3-aminotetrahydrofuran and 3-hydroxytetrahydrofuran.[1]
Understanding the physicochemical properties of such a candidate molecule is not a mere academic exercise; it is a critical directive in drug development. These properties—ionization (pKa), lipophilicity (logP/logD), solubility, and solid-state characteristics—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to undertake a thorough physicochemical characterization of novel amino-alcohol compounds.
Ionization Constant (pKa): The Master Switch of Biological Behavior
The pKa is arguably the most influential physicochemical parameter for a molecule containing an ionizable group. For 4-(hexamethyleneimino)oxolan-3-ol, the tertiary amine within the hexamethyleneimino (azepane) moiety is the primary basic center. Its pKa will define the extent of its protonation at physiological pH (typically ~7.4), which in turn profoundly impacts its solubility, membrane permeability, and target binding.[2]
Most amine-containing drugs are basic, with pKa values often in the range of 7-9.[2] While tertiary amines generally have slightly lower pKa values than their secondary counterparts due to solvation effects, the specific value for this compound would require experimental determination.[3]
Experimental Determination of pKa
A. Potentiometric Titration: The Gold Standard
Potentiometric titration remains a highly accurate and widely adopted method for pKa determination.[4] The underlying principle involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).[4]
Self-Validating Protocol for Potentiometric Titration:
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water or a co-solvent system if aqueous solubility is limited. The concentration should be known precisely, typically in the 1-10 mM range.
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa. This step is critical for accuracy.
-
Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. For robust analysis, the first derivative of the curve can be plotted, where the peak corresponds to the equivalence point.
B. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination, especially for compounds with limited solubility or available quantity.[4] The method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the ionizable center as a function of pH.[4][5]
Workflow for NMR-based pKa Determination:
-
Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 2 to pH 12). Dissolve the compound in each buffer.
-
Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. The protons adjacent to the nitrogen in the azepane ring and the carbon of the oxolane ring would be ideal reporters.[6]
-
Data Analysis: Plot the chemical shift (δ) of the reporter nucleus against the pH. The data is then fitted to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[4]
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable molecules.[7]
-
logP: The ratio of the concentration of the neutral molecule in octanol versus an aqueous phase.[7]
-
logD: The ratio of the concentration of all species (neutral and ionized) in octanol versus an aqueous phase at a given pH. For a basic compound like 4-(hexamethyleneimino)oxolan-3-ol, logD will be pH-dependent and significantly lower than logP at pH values below its pKa.
Computational Prediction of logP
Before synthesis, computational models provide valuable estimates of logP. These methods are typically fragment-based, where the logP of a molecule is calculated by summing the contributions of its constituent atoms or functional groups.[8] Programs like XLOGP3 use an additive model calibrated on large training sets of compounds with experimentally determined logP data.[9]
Experimental Determination of logD
The "shake-flask" method is the traditional and most reliable technique for measuring logP/logD.[7]
Self-Validating Protocol for Shake-Flask logD Measurement:
-
Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a mixture of the two phases in a glass vial.
-
Equilibration: Agitate the vial vigorously (shake or stir) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logD is calculated as: log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
The relationship between these key parameters can be visualized as follows:
Caption: Interplay of pKa, Lipophilicity, and Biological Fate.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a critical factor for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect.[11] Poor solubility is a major reason for compound failure in development.[12] For drug discovery compounds, a common solubility criterion is >60 µg/mL.[11] Solubility is typically assessed using two main approaches: kinetic and thermodynamic.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12]
Caption: High-Throughput Kinetic Solubility Workflow.
Protocol for Kinetic Solubility:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to a series of aqueous buffers in a 96-well plate to create a concentration gradient.
-
Precipitation: The compound will precipitate in wells where its solubility is exceeded. Allow a short incubation period (1-2 hours) at room temperature.
-
Separation: Filter the plate to remove any precipitated solid.[13]
-
Quantification: Analyze the filtrate using a method like UV-Vis spectroscopy or LC-MS to determine the concentration of the dissolved compound.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility and is considered the gold standard, often used in later-stage development.[10] It involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period.
Protocol for Thermodynamic Solubility:
-
Incubation: Add an excess of the solid compound to a vial containing the aqueous buffer (e.g., pH 7.4).[11]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[10]
-
Sampling & Separation: Allow the solid to settle, then carefully sample the supernatant. Centrifugation followed by filtration is best practice to ensure no solid particles are carried over.[10]
-
Quantification: Determine the concentration of the dissolved compound in the clarified supernatant via HPLC-UV or LC-MS/MS.[11]
Solid-State Properties: Melting Point and Thermal Stability
The melting point (Tm) and thermal stability of a compound are crucial for its handling, formulation, and storage. Differential Scanning Calorimetry (DSC) is the primary technique used for this characterization.[14][15] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[16]
A DSC thermogram provides a wealth of information:
-
Melting Point (Tm): An endothermic peak indicates the melting transition, providing data on purity and crystalline form.[16][17]
-
Crystallization (Tc): An exothermic peak upon cooling indicates the temperature at which the material crystallizes from a molten state.[16]
-
Glass Transition (Tg): A step change in the baseline indicates the transition from a rigid, glassy state to a more flexible, rubbery state for amorphous materials.[15]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-15 mg) into an aluminum DSC pan.[15] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Subject the cell to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The resulting thermogram is analyzed to identify the temperatures of melting, crystallization, or glass transitions.
Predicted and Analogous Physicochemical Data
As no experimental data exists for 4-(hexamethyleneimino)oxolan-3-ol, the following table presents data for its core scaffolds to provide context.
| Property | 3-Aminotetrahydrofuran | 3-Hydroxytetrahydrofuran | 4-(hexamethyleneimino)oxolan-3-ol |
| Molecular Formula | C₄H₉NO | C₄H₈O₂[1] | C₁₀H₁₉NO₂ |
| Molecular Weight | 87.12 g/mol | 88.11 g/mol [1] | 185.26 g/mol |
| logP (Predicted) | -0.6 (Estimated) | -0.4 (XLogP3-AA)[18] | ~1.5 - 2.5 (Estimated) |
| pKa (Predicted) | ~9-10 (Primary Amine)[4] | N/A (Alcohol pKa >14)[19] | ~8-9 (Tertiary Amine) |
| Boiling Point | N/A (Data for liquid form) | 179 °C[1] | N/A (Predicted to be higher) |
| Density | 1.012 g/mL at 25 °C | 1.087 g/cm³ at 19 °C[1] | N/A |
Note: Values for the title compound are expert estimations based on structural analysis and should be confirmed experimentally.
Conclusion
The physicochemical characterization of a novel molecule such as 4-(hexamethyleneimino)oxolan-3-ol is a foundational pillar of its journey from a synthetic concept to a potential drug candidate. By systematically applying the robust experimental and computational methodologies detailed in this guide—from determining the pKa and logD that govern its ADME profile to assessing its solubility and solid-state stability—researchers can build a comprehensive data package. This data is indispensable for making informed decisions, optimizing lead compounds, and ultimately de-risking the complex process of drug development. The principles and protocols outlined herein provide a validated roadmap for unlocking the therapeutic potential of this and other promising amino-alcohol scaffolds.
References
- Solubility Test | AxisPharm. (n.d.).
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
- A New Group Contribution Approach to the Calculation of LogP - ResearchGate. (n.d.).
- Differential Scanning Calorimetry Analysis - Intertek. (n.d.).
- Differential scanning calorimetry - CureFFI.org. (2016, April 27).
- [Development of solubility screening methods in drug discovery] - PubMed. (2002, March 15).
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
- LogP and logD calculations - Documentation - Chemaxon Docs. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- 3-Aminotetrahydrofuran 95 88675-24-5. (n.d.).
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. (n.d.).
- Acids and Bases. (n.d.).
- pKa Data Compiled by R. Williams pKa Values INDEX. (2022, April 7).
- 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.).
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (n.d.).
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14).
- 3-hydroxytetrahydrofuran, 453-20-3 - Perflavory. (n.d.).
- New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester. (2016, June 24).
- Tetrahydrofuran-3-ol (C4H8O2) - PubChemLite. (n.d.).
Sources
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. courses.washington.edu [courses.washington.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. acdlabs.com [acdlabs.com]
- 8. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 9. researchgate.net [researchgate.net]
- 10. raytor.com [raytor.com]
- 11. Solubility Test | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. torontech.com [torontech.com]
- 15. Differential Scanning Calorimetry Analysis [intertek.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. Differential scanning calorimetry [cureffi.org]
- 18. PubChemLite - Tetrahydrofuran-3-ol (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 19. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 3D Chemical Space: Novel Azepane Ring Scaffolds in Fragment-Based Drug Discovery
Executive Summary: Escaping Flatland
For the past two decades, Fragment-Based Drug Discovery (FBDD) has been a cornerstone of lead generation. However, historical fragment libraries have been heavily biased toward flat,
To overcome this "flatland" limitation, the field is pivoting toward
The Physics of 3D Chemical Space: Why Azepanes?
Principal Moments of Inertia (PMI) and the Rule of Three
In FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3: MW < 300 Da, cLogP < 3,
Conformationally Coupled Diversity-Oriented Synthesis (CDOS)
The primary physical limitation of a seven-membered ring is its high conformational entropy. An unsubstituted azepane rapidly interconverts between multiple twist-chair and boat conformations. When such a molecule binds to a rigid protein pocket, the loss of conformational degrees of freedom results in a massive entropic penalty (
To engineer around this, we employ Conformationally Coupled Diversity-Oriented Synthesis (CDOS) [3]. By introducing highly electronegative atoms—specifically via stereoselective fluorination—we exploit
Caption: Workflow of Conformationally Coupled Diversity-Oriented Synthesis (CDOS) for Azepane Fragments.
Quantitative Scaffold Profiling
To illustrate the biophysical advantages of CDOS-derived azepanes, the following table summarizes the comparative metrics of different fragment classes within a standard screening campaign.
| Scaffold Type | MW Range (Da) | cLogP | Rotatable Bonds | PMI Shape Space | Typical Hit Rate | Binding Entropy Penalty |
| Traditional Flat Heterocycles | 150 - 250 | 1.5 - 2.5 | 1 - 2 | Rod / Disc | High (Promiscuous) | Low |
| Unsubstituted Azepane | 100 - 150 | 0.5 - 1.5 | 0 - 1 | Sphere / Disc | Low (Non-specific) | Very High |
| Fluorinated Azepane (CDOS) | 150 - 250 | 1.0 - 2.5 | 1 - 2 | Sphere | Moderate (Specific) | Low (Pre-organized) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality—every reagent and temperature choice must serve a biophysical or thermodynamic purpose.
Protocol A: Synthesis of Stereospecifically Fluorinated Azepanes via Deoxyfluorination
This protocol details the conversion of a 1,2-trans-benzyloxyazido-disubstituted azepane precursor into a conformationally locked fluorinated fragment.
-
Step 1: Precursor Protection and Preparation
-
Action: Dissolve the N-Boc protected, hydroxyl-substituted azepane precursor in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: The N-Boc group prevents the basic secondary amine from interfering with the fluorinating agent, while anhydrous conditions prevent the rapid hydrolysis of the moisture-sensitive Deoxo-Fluor reagent.
-
-
Step 2: Activation and Deoxyfluorination
-
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add 1.5 equivalents of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Causality: Seven-membered rings are highly prone to transannular side reactions and ring contractions (e.g., forming piperidines) during carbocation intermediate phases. The strict -78 °C temperature throttles the reaction kinetics, favoring a concerted,
-like stereochemical inversion at the carbon center over elimination pathways.
-
-
Step 3: Reaction Quenching and Verification
-
Action: Quench the reaction strictly at -78 °C with saturated aqueous
before allowing it to warm to room temperature. Extract with DCM and purify via silica gel chromatography. -
Validation: Confirm the stereospecific installation of the fluorine atom via
-NMR (looking for the characteristic chemical shift and coupling constants) and 2D NOESY NMR to verify the locked ring pucker.
-
Protocol B: NMR-Based Biophysical Screening (STD-NMR)
Fragment hits typically exhibit weak affinities (
-
Step 1: Sample Preparation
-
Action: Prepare a screening mixture containing 10
of the target protein (e.g., PKB/AKT kinase domain) and a pool of 3-5 CDOS azepane fragments (each at 500 ) in deuterated buffer (PBS, ). -
Causality: The 50:1 ligand-to-protein ratio ensures that fragments are in vast excess. This is critical because STD-NMR relies on the rapid exchange of the ligand between the bound and free states to build up a detectable signal in the bulk solution.
-
-
Step 2: Saturation Transfer Execution
-
Action: Irradiate the sample at a frequency specific to the protein's aliphatic envelope (typically -1.0 to 0 ppm) where no ligand signals exist.
-
Causality: The radiofrequency pulse selectively saturates the protein's protons. Through spin diffusion (Intermolecular NOE), this saturation is transferred to the bound azepane fragment. When the fragment rapidly dissociates, it carries this saturation into the bulk solution.
-
-
Step 3: Data Processing and Hit Validation
-
Action: Subtract the "on-resonance" spectrum (irradiated) from the "off-resonance" spectrum (control).
-
Validation: Signals that remain in the difference spectrum belong exclusively to fragments that successfully bound the target. A self-validating control must be run: perform the exact same STD sequence on the fragment pool without the protein to rule out direct irradiation artifacts.
-
Case Study: Azepanes as PKB/AKT Inhibitors
The practical power of the azepane scaffold is best exemplified by its use as a ribose mimic in ATP-competitive kinase inhibitors. Derived originally from the natural product (-)-balanol, the azepane core provides an ideal
By utilizing the distinct 3D growth vectors (C2, C3, C4, and C5 positions) of the azepane ring, medicinal chemists can achieve congruent conformational selection. This precise vector alignment allows the fragment to engage the invariant catalytic lysine residues (e.g., Lys437 in PKC
Caption: Vectorial growth logic of sp3-rich azepane fragments into deep target sub-pockets.
Conclusion
The integration of novel azepane ring scaffolds into Fragment-Based Drug Discovery represents a paradigm shift from 2D planar screening to true 3D topological exploration. By applying Conformationally Coupled Diversity-Oriented Synthesis (CDOS) and strict biophysical validation, drug development professionals can systematically design libraries that bypass the thermodynamic pitfalls of macro-flexibility. The result is a robust pipeline of Ro3-compliant, highly specific leads capable of addressing previously undruggable protein targets.
References
- Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: Chimia URL
- Title: Imaginative Order from Reasonable Chaos: Conformation-Driven Activity and Reactivity in Exploring Protein–Ligand Interactions Source: Australian Journal of Chemistry URL
- Title: Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL
- Title: Is it time for biocatalysis in fragment-based drug discovery?
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: Conformationally coupled diversity-oriented synthesis (CDOS)
- Source: PMC (NIH)
Sources
Solubility Profile of 4-(Azepan-1-yl)oxolan-3-ol: A Strategic Technical Guide
Topic: Solubility Profile of 4-(Azepan-1-yl)oxolan-3-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
4-(Azepan-1-yl)oxolan-3-ol (also known as 4-(hexamethyleneimino)tetrahydrofuran-3-ol) represents a distinct class of amphiphilic heterocycles often utilized as intermediates in the synthesis of muscarinic receptor ligands, retroviral inhibitors, and complex pharmaceutical scaffolds.[1][2] Its structure combines a polar, hydrogen-bond-donating tetrahydrofuran-3-ol core with a lipophilic, bulky azepane (homopiperidine) ring.[1][2]
This guide provides a comprehensive solubility profile derived from the molecule's physicochemical properties and standard isolation protocols.[1] It moves beyond static data points to establish a self-validating solubility workflow , enabling researchers to optimize solvent selection for reaction monitoring, purification (crystallization/chromatography), and formulation.[2]
Key Solubility Takeaways:
-
Primary Solvents (High Solubility): Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[2]
-
Process Solvents (Moderate/Temperature-Dependent): Ethyl Acetate, Tetrahydrofuran (THF), Isopropyl Acetate.[2]
-
Antisolvents (Low Solubility): n-Hexane, n-Heptane, Cyclohexane.[1][2]
-
Aqueous Behavior: pH-dependent solubility; highly soluble in acidic media (pH < 8.[1][2]0) due to the tertiary amine (
).[2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 4-(Azepan-1-yl)oxolan-3-ol, one must understand the competition between its functional groups.[1][2]
| Structural Fragment | Property | Solubility Impact |
| Oxolane (THF) Ring | Ether Oxygen (H-bond acceptor) | Promotes solubility in water and alcohols.[1][2] |
| C3-Hydroxyl Group | H-bond donor/acceptor | Critical for solubility in polar protic solvents (MeOH, EtOH).[1][2] |
| Azepane Ring | 7-membered hydrophobic ring | Increases LogP; drives solubility in chlorinated solvents and limits water solubility at neutral pH.[1][2] |
| Tertiary Amine (N) | Basic center ( | Enables "pH-switching" (soluble in aqueous acid; extractable into organics at pH > 10).[1][2] |
Theoretical LogP: Estimated between 0.8 – 1.5 .[1][2] This range classifies the compound as moderately lipophilic , suggesting it will freely partition into organic layers (DCM, EtOAc) from basic aqueous solutions but requires polar organic solvents for high-concentration stock solutions.[2]
Solubility Profile & Solvent Classification
The following data categorizes solvents based on their interaction capability with 4-(Azepan-1-yl)oxolan-3-ol.
Table 1: Solubility Classification
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding matches the C3-OH and Amine groups.[1][2] Ideal for stock solutions.[1][2] |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent solvation of the azepane ring; disrupts intermolecular H-bonds.[2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20–50 mg/mL) | Good for extraction/workup.[1][2] Solubility increases significantly with temperature (crystallization potential).[1][2] |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate/High | "Like dissolves like" (THF core).[2] MTBE is less solubilizing than THF.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Universal solubility; difficult to remove.[2] Use only for bio-assays or high-temp reactions.[1][2] |
| Alkanes | n-Hexane, n-Heptane | Low (<1 mg/mL) | Lack of polarity prevents solvation of the hydroxyl/amine core.[1][2] Excellent antisolvents.[1][2] |
| Water | Water (Neutral/Acidic) | High | Protonation of the amine renders it a water-soluble salt.[1][2] |
Experimental Protocols
Protocol A: The "Solvent Walk" (Rapid Visual Screening)
Use this protocol to quickly determine the qualitative solubility range before scale-up.
-
Preparation: Place 10 mg of 4-(Azepan-1-yl)oxolan-3-ol into 6 separate clear glass vials.
-
Addition: Add 100 µL of the test solvent (MeOH, DCM, EtOAc, THF, Toluene, Hexane) to the respective vial.
-
Observation (Room Temp):
-
Dilution: Add solvent in 100 µL increments up to 1 mL total.
-
Thermal Stress: Heat the "Low" solubility vials to boiling point (using a heat block).
Protocol B: Gravimetric Solubility Determination
For precise quantitative data required for IND filings or process validation.
-
Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed tare vessel. Evaporate solvent (Genevac or N2 stream) and dry under vacuum.[1][2]
-
Calculation:
Strategic Applications: Crystallization & Purification
The solubility differential between Esters (moderate) and Alkanes (low) creates the ideal thermodynamic window for purification via antisolvent crystallization.[2]
Workflow Visualization: Purification Strategy
The following diagram illustrates the decision logic for purifying 4-(Azepan-1-yl)oxolan-3-ol based on its solubility profile.
Caption: Decision tree for purification utilizing solubility differentials in Ethyl Acetate/Heptane or Salt Formation.
Mechanistic Insight: The "Oil-Out" Phenomenon
Researchers often encounter "oiling out" with this compound in Et2O or Toluene.[1] This occurs because the melting point of the free base is likely low (< 50°C).
-
Solution: Use Salt Formation .[1][2] Dissolving the base in Isopropanol (IPA) and adding HCl in Dioxane/IPA will protonate the azepane nitrogen. The resulting hydrochloride salt is highly polar and will precipitate instantly from the organic solvent, bypassing the "oiling" phase.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9960, Tetrahydrofuran-3-ol. Retrieved from [Link][2]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][2]
-
Cheméo (2025). Chemical Properties of 3-Furanol, tetrahydro- (CAS 453-20-3). Retrieved from [Link][2]
-
Google Patents (2013). Fused tricyclic heterocyclic compounds as HIV integrase inhibitors (US9951079B2).[1][2] [Describes synthesis of amino-THF derivatives]. Retrieved from
Sources
Protocols for reductive amination of oxolan-3-one with azepane
Application Note: Stereochemically Unbiased Reductive Amination of Oxolan-3-one with Azepane
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
In modern drug discovery, the incorporation of sp³-hybridized, saturated heterocyclic motifs is a proven strategy to improve the physicochemical properties of drug candidates. Transitioning from planar aromatic systems to three-dimensional architectures—often termed "escaping from flatland"—enhances aqueous solubility, reduces off-target binding, and improves metabolic stability.
This application note details a robust, field-validated protocol for the reductive amination of oxolan-3-one (tetrahydrofuran-3-one) with azepane (hexamethyleneimine) to yield the tertiary amine 1-(tetrahydrofuran-3-yl)azepane . By leveraging sodium triacetoxyborohydride (STAB) in a mildly acidic environment, this methodology ensures high chemoselectivity, minimal side-product formation, and operational safety compared to traditional cyanoborohydride-based reductions[1].
Mechanistic Causality & Reagent Selection
Reductive amination is not a single reaction, but a highly orchestrated tandem sequence of condensation and reduction. Understanding the kinetic and thermodynamic drivers of each step is critical for protocol optimization.
-
The Iminium Bottleneck: Because azepane is a secondary amine, it cannot form a stable, neutral imine upon condensation with oxolan-3-one. Instead, nucleophilic attack generates a transient hemiaminal. To drive the reaction forward, the hemiaminal must dehydrate to form a highly electrophilic iminium ion [2].
-
The Role of Acetic Acid (AcOH): Ketones are inherently less electrophilic than aldehydes. The addition of glacial acetic acid acts as a general acid catalyst. It protonates the carbonyl oxygen of oxolan-3-one to accelerate the initial nucleophilic attack, and subsequently protonates the hydroxyl group of the hemiaminal intermediate to facilitate its dehydration into the iminium ion[1][3].
-
Chemoselectivity of NaBH(OAc)₃: STAB is the gold standard for this transformation. The three electron-withdrawing acetate ligands sterically and electronically dampen the nucleophilicity of the central boron-hydride bond. Consequently, STAB is too mild to reduce the starting oxolan-3-one at room temperature, but it rapidly and irreversibly transfers a hydride to the highly reactive iminium ion[1].
Mechanistic pathway of oxolan-3-one and azepane reductive amination.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yield, the stoichiometry must account for the relative reaction rates of ketones versus aldehydes. The following table summarizes the validated parameters for a standard 1.0 mmol scale reaction[4].
| Reagent / Parameter | Role | Equivalents | Amount (1 mmol scale) | Causal Rationale |
| Oxolan-3-one | Electrophile | 1.0 eq | 86.1 mg | Limiting reagent; defines the theoretical yield. |
| Azepane | Nucleophile | 1.1 eq | 109.1 mg (124 µL) | Slight excess ensures complete consumption of the ketone. |
| NaBH(OAc)₃ | Reducing Agent | 1.5 eq | 318.0 mg | Excess compensates for minor hydrolysis and drives reduction. |
| Glacial AcOH | Acid Catalyst | 1.5 eq | 90.1 mg (86 µL) | Essential for dehydration of the hemiaminal to the iminium ion. |
| 1,2-Dichloroethane | Solvent | N/A | 5.0 mL (0.2 M) | Non-nucleophilic; provides optimal solubility profile for STAB. |
| Reaction Time | Temporal | N/A | 12–24 hours | Ketones react slower than aldehydes; requires overnight stirring. |
Experimental Methodology & Self-Validating Protocol
A robust protocol must be a self-validating system. The following steps integrate In-Process Controls (IPCs) to ensure the chemist can verify the success of each phase before proceeding.
Step-by-step experimental workflow for the reductive amination protocol.
Step 1: Iminium Ion Formation
-
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add oxolan-3-one (86.1 mg, 1.0 mmol) and 1,2-dichloroethane (DCE) (5.0 mL).
-
Amine Addition: Add azepane (124 µL, 1.1 mmol) to the solution at room temperature (20–25 °C).
-
Catalysis: Syringe in glacial acetic acid (86 µL, 1.5 mmol).
-
IPC (Self-Validation): Stir the mixture for 30 minutes. Note: You may observe a slight exotherm or a pale yellow color change indicating the formation of the enamine/iminium equilibrium mixture.
Step 2: Hydride Reduction
-
Reagent Addition: Add sodium triacetoxyborohydride (318.0 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality: Portion-wise addition prevents rapid temperature spikes and controls the evolution of hydrogen gas (which occurs if trace moisture reacts with the hydride).
-
-
Incubation: Cap the flask loosely or equip it with a nitrogen balloon. Stir vigorously at room temperature for 12 to 24 hours.
-
IPC (Self-Validation): Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The oxolan-3-one starting material (visualized by KMnO₄ stain) should be completely consumed, replaced by a highly polar, baseline-shifted spot corresponding to the tertiary amine product (visualized by Dragendorff's reagent or Ninhydrin).
Step 3: Quenching and Liquid-Liquid Extraction
-
Quenching: Cool the reaction to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (5.0 mL).
-
Causality: The bicarbonate neutralizes the acetic acid and decomposes any unreacted STAB. Vigorous bubbling (CO₂ evolution) will occur.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).
-
IPC (Self-Validation - Critical Step): Before discarding the aqueous layer, check its pH with indicator paper. The pH must be > 8. If the aqueous phase is acidic, the tertiary amine product will remain protonated (water-soluble) and your organic yield will plummet. Add 1M NaOH if necessary to basify the aqueous layer before the final extraction.
-
Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the product is a tertiary amine, it will streak on standard silica.
-
Solvent System: Use a gradient of 0% to 10% Methanol in DCM, containing 1% aqueous NH₄OH (or 1% Triethylamine) to passivate the acidic silanol sites on the silica gel, ensuring sharp elution bands.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
Application Note: High-Efficiency Coupling of 4-(Azepan-1-yl)oxolan-3-ol in Peptide Synthesis
This Application Note provides a definitive technical guide for the incorporation of 4-(Azepan-1-yl)oxolan-3-ol into peptide scaffolds. This molecule represents a class of sterically demanding, basic
The guide addresses the dual synthetic challenge: the steric hindrance of the secondary alcohol adjacent to a bulky 7-membered azepane ring, and the nucleophilic/basic interference of the tertiary amine.
Introduction & Synthetic Challenge
4-(Azepan-1-yl)oxolan-3-ol is a bifunctional scaffold featuring a secondary hydroxyl group on a tetrahydrofuran (oxolane) ring, vicinal to a bulky azepan-1-yl moiety. Incorporating this fragment into a peptide backbone (typically via esterification to form a depsipeptide linkage) presents two critical failure modes:
-
Steric Occlusion: The 7-membered azepane ring projects significant steric bulk over the adjacent C3-hydroxyl group, drastically reducing the rate of acylation compared to standard serine/threonine residues.
-
Basicity & Salt Formation: The tertiary amine of the azepane ring (
) acts as an internal base. It will rapidly sequester carboxylic acids (the peptide coupling partner) to form unreactive ammonium carboxylate salts, stalling the reaction unless specific neutralization strategies are employed.
Strategic Reagent Selection Matrix
| Method | Reagents | Mechanism | Suitability for 4-(Azepan-1-yl)oxolan-3-ol |
| Steglich | DCC/EDC + DMAP | Carbodiimide activation + Acyl transfer | Moderate. Risk of racemization for the incoming amino acid due to DMAP. Good for simple acids. |
| Yamaguchi | TCBC + TEA + DMAP | Mixed Anhydride (2,4,6-trichlorobenzoyl) | High. The "Gold Standard" for hindered secondary alcohols. Drives reaction via a highly reactive anhydride. |
| DIC/Oxyma | DIC + Oxyma Pure + DMAP (cat.) | Active Ester (Oxyma) | High (SPPS). Best for Solid Phase. Oxyma suppresses racemization better than HOBt. |
| Mitsunobu | DEAD/DIAD + PPh3 | Specialized. Inverts the stereocenter at C3. Use only if stereochemical inversion is desired. |
Protocol 1: Solution Phase Coupling (Yamaguchi Method)
The Yamaguchi Esterification is the recommended protocol for coupling N-protected amino acids to 4-(Azepan-1-yl)oxolan-3-ol in solution. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride that is less sterically sensitive than standard active esters.
Reagents Required
-
Substrate: 4-(Azepan-1-yl)oxolan-3-ol (1.0 equiv)
-
Carboxylic Acid: N-Fmoc-Amino Acid (1.2 – 1.5 equiv)
-
Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) (2.5 – 3.0 equiv) Note: Excess required to neutralize the azepane.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (1.0 – 1.2 equiv)
-
Solvent: Anhydrous Toluene or THF (0.1 M concentration)
Step-by-Step Methodology
-
Preparation of Mixed Anhydride:
-
Dissolve the N-Fmoc-Amino Acid (1.2 equiv) and TEA (1.5 equiv) in anhydrous THF under inert atmosphere (
/Ar). -
Cool the solution to 0°C.
-
Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes. A white precipitate (TEA·HCl) will form. Do not filter yet.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 4-(Azepan-1-yl)oxolan-3-ol (1.0 equiv) and DMAP (1.2 equiv) in anhydrous Toluene.
-
Critical Step: Add the mixed anhydride solution (with the precipitate) slowly to the alcohol/DMAP solution.
-
Note: Toluene is preferred for the coupling step as it suppresses acyl migration and racemization better than DMF/THF.
-
-
Incubation:
-
Stir the reaction mixture at RT for 4–12 hours. Monitor by TLC or LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C. The bulky azepane ring may require thermal energy to overcome the rotational barrier.
-
-
Workup:
-
Dilute with EtOAc. Wash effectively with saturated
(removes anhydride byproducts) and Brine. -
Avoid Acidic Wash: Do not wash with 1M HCl, as the product (containing the azepane amine) will protonate and extract into the aqueous layer.
-
Protocol 2: Solid Phase Peptide Synthesis (SPPS)
Incorporating 4-(Azepan-1-yl)oxolan-3-ol into a resin-bound peptide requires a modified DIC/Oxyma protocol. This method minimizes racemization of the sensitive ester linkage.[1]
Reagents Required
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for C-terminal attachment) or Rink Amide (if attaching to side chain).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Catalyst: DMAP (0.1 equiv). Mandatory for alcohol coupling.
-
Solvent: DMF/DCM (1:1).
Workflow: Attaching the Scaffold to Resin (Loading)
-
Resin Preparation: Swell 2-CTC resin in DCM for 30 mins.
-
Loading Solution: Dissolve 4-(Azepan-1-yl)oxolan-3-ol (1.5 equiv) and DIPEA (4.0 equiv) in DCM.
-
Why Excess Base? To neutralize the HCl generated by the resin and keep the azepane nitrogen deprotonated.
-
-
Coupling: Add solution to resin. Shake for 2–4 hours.
-
Capping: Add MeOH (1 mL) and DIPEA to cap unreacted trityl sites. Shake for 20 mins.
Workflow: Elongating the Peptide (Coupling AA to the Alcohol)
Once the scaffold is on the resin (or if the scaffold is the N-terminal residue of a resin-bound peptide):
-
Activation:
-
Pre-activate N-Fmoc-Amino Acid (3.0 equiv) with DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF for 2–3 minutes.
-
-
Catalysis:
-
Add DMAP (0.1 equiv) to the resin mixture just before adding the activated AA.
-
Warning: Extended exposure to DMAP can cause Fmoc removal or racemization. Keep coupling time under 2 hours.
-
-
Coupling:
-
Add the activated mixture to the resin-bound alcohol.
-
Double couple (2 x 1 hour) to ensure completion due to the steric bulk of the azepane.
-
Mechanism & Troubleshooting
Visualizing the Steric Challenge
The diagram below illustrates the steric clash presented by the azepane ring and the decision logic for reagent selection.
Figure 1: Decision matrix for reagent selection based on synthesis phase. Green nodes indicate recommended pathways.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Yield (<30%) | The azepane nitrogen is protonated, forming a salt with the incoming acid. | Increase DIPEA/TEA to 3.0–4.0 equivalents to ensure the amine remains free base. Switch to Yamaguchi conditions. |
| Racemization | Loss of stereochemistry at the incoming AA | Reduce DMAP concentration (0.1 eq). Lower temperature to 0°C during addition. Switch from DMF to DCM/Toluene mix. |
| Product Loss in Workup | Product is extracting into the aqueous phase.[1] | The azepane amine is basic ( |
| Incomplete Coupling | Steric hindrance prevents the activated ester from approaching the OH. | Use double coupling . Increase temperature to 40°C (if Cys/His are absent). Use microwave irradiation (50°C, 10 min). |
References
-
Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Oxyma Pure in SPPS: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Review of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link
Sources
Application Note: Stereoselective Synthesis of trans-4-(Azepan-1-yl)oxolan-3-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis of trans-4-(azepan-1-yl)oxolan-3-ol (also known as trans-4-(hexamethyleneimino)tetrahydrofuran-3-ol).
This scaffold combines the polar, metabolic stability of the tetrahydrofuran (oxolane) core with the lipophilic, conformationally distinct azepane ring. It is a critical fragment in the development of GPCR ligands (e.g., Muscarinic antagonists) and kinase inhibitors where a specific vector for the amine is required.
Executive Summary
The synthesis of trans-4-(azepan-1-yl)oxolan-3-ol relies on the inherent stereoelectronic bias of the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran). By utilizing the SN2 reaction pathway, the trans-diastereoselectivity is thermodynamically and kinetically favored. This protocol provides a scalable, two-step route starting from commercially available 2,5-dihydrofuran, achieving >95% trans-selectivity without the need for chiral chromatography for the relative stereochemistry.
Retrosynthetic Analysis & Strategy
The strategic disconnection centers on the C3–C4 bond. The trans-configuration is established via the backside attack of the azepane nucleophile on the epoxide precursor.
Mechanistic Logic
-
Precursor Formation: Epoxidation of 2,5-dihydrofuran yields the cis-fused bicyclic epoxide (3,6-dioxabicyclo[3.1.0]hexane). Due to ring strain, the cis-fusion is the only stable configuration for this bicyclic system.
-
Stereoselective Opening: The attack of azepane (a 7-membered cyclic amine) occurs anti-periplanar to the epoxide oxygen bridge. This Walden inversion at the carbon center guarantees the trans-relationship between the resulting hydroxyl group and the amine.
Figure 1: Retrosynthetic strategy leveraging the conformational lock of the bicyclic epoxide to ensure trans-selectivity.
Experimental Protocols
Protocol A: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane (Epoxide Precursor)
Note: This intermediate is volatile and potentially unstable. It is recommended to use it immediately or store it at -20°C.
Reagents:
-
2,5-Dihydrofuran (CAS: 1708-29-8)
-
m-Chloroperbenzoic acid (m-CPBA), 70-75%
-
Dichloromethane (DCM)[1]
-
Saturated NaHCO3 and Na2SO3 solutions[2]
Step-by-Step Methodology:
-
Setup: Charge a 1L round-bottom flask with 2,5-dihydrofuran (10.0 g, 142 mmol) and DCM (400 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (35.0 g, ~1.1 equiv) portion-wise over 30 minutes. Critical Parameter: Maintain internal temperature <5°C to prevent exothermic decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (stain with KMnO4; epoxide is active).
-
Workup:
-
Filter off the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with saturated Na2SO3 (2 x 100 mL) to quench excess peroxide (check with starch-iodide paper).
-
Wash with saturated NaHCO3 (3 x 100 mL) to remove acidic byproducts.
-
Dry organic layer over anhydrous MgSO4.
-
-
Purification: Carefully concentrate under reduced pressure (bath temp <30°C, >200 mbar). The product is a volatile liquid.
-
Yield Target: ~8.5 g (70%).
-
Validation:1H NMR (CDCl3) should show epoxide protons at δ ~3.7 ppm.
-
Protocol B: Stereoselective Ring Opening with Azepane
This step installs the azepane ring. The use of a Lewis Acid catalyst (Lithium Perchlorate) is recommended to accelerate the reaction and ensure high regiocontrol, although thermal opening in water is a "green" alternative.
Reagents:
-
3,6-Dioxabicyclo[3.1.0]hexane (from Protocol A)
-
Azepane (Hexamethyleneimine) (CAS: 111-49-9)
-
Lithium Perchlorate (LiClO4) (Catalyst)
-
Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,6-dioxabicyclo[3.1.0]hexane (5.0 g, 58 mmol) in dry acetonitrile (50 mL).
-
Catalyst Addition: Add solid LiClO4 (6.1 g, 1.0 equiv). Note: LiClO4 acts as a Lewis acid to activate the epoxide oxygen.
-
Nucleophile Addition: Add azepane (6.9 g, 70 mmol, 1.2 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (80°C) for 6–8 hours.
-
In-Process Control (IPC): Monitor by LC-MS for the disappearance of the epoxide and formation of the product mass (M+H = 186.15).
-
-
Workup:
-
Cool to room temperature and concentrate the solvent.[1]
-
Redissolve residue in DCM (100 mL) and wash with water (2 x 30 mL).
-
Optimization: If the amine is stuck in the aqueous phase, perform a "salting out" extraction with saturated brine or adjust pH to 10.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: DCM:Methanol:NH4OH (90:9:1). The amine functionality requires basic conditions to prevent tailing.
-
Product: Viscous pale yellow oil or low-melting solid.
-
Data Analysis & Validation
Stereochemical Verification
The trans vs. cis configuration is validated using 1H NMR coupling constants (
| Parameter | Trans-Isomer (Target) | Cis-Isomer (Impurity) |
| Mechanism | SN2 (Inversion) | SN1 (Retention/Mix) |
| Coupling ( | < 6 Hz (Typically 3-5 Hz) | > 6 Hz (Typically 6-8 Hz) |
| NOESY Signal | No strong cross-peak between H3/H4 | Strong cross-peak H3/H4 |
Note on THF Conformational Flexibility: The THF ring puckering can complicate
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway showing the requisite anti-periplanar attack leading to inversion of configuration.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield | Volatility of epoxide precursor. | Do not dry the epoxide under high vacuum for extended periods. Use immediately after workup. |
| Polymerization | Lewis acid concentration too high. | Reduce LiClO4 to 0.1–0.5 equiv or switch to water-mediated opening (reflux in water, no catalyst). |
| Poor Separation | Amine dragging on silica. | Pre-treat silica with 1% Triethylamine or use DCM/MeOH/NH3 eluent systems. |
| Regioselectivity | Not applicable (Symmetrical). | The starting material (3,6-dioxabicyclo[3.1.0]hexane) is meso; attack at C3 or C4 yields the same racemic product. |
Safety & Handling
-
Azepane: Corrosive, flammable, and toxic. Handle in a fume hood.
-
Epoxides: Potential alkylating agents (mutagenic). Avoid skin contact.
-
Peroxides: m-CPBA is an oxidizer. Ensure all peroxides are quenched (starch-iodide test) before concentrating organic layers to prevent explosion hazards.
References
-
General Epoxide Opening Methodology
-
Crotti, P., et al. "Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. Part 13. Lithium perchlorate-catalyzed aminolysis of 1,2-epoxides." Journal of Organic Chemistry, 1995 , 60(9), 2514–2518. Link
-
-
Synthesis of 3,6-dioxabicyclo[3.1.
-
Anderson, W. K., & Veysoglu, T. "Synthesis of 3,6-dioxabicyclo[3.1.0]hexane." Journal of Organic Chemistry, 1973 , 38(12), 2267–2268. Link
-
-
Stereochemistry of THF Ring Opening
-
Azepane Physicochemical Properties
Sources
Applications of azepane oxolane scaffolds in kinase inhibitor design
Topic: Strategic Deployment of Azepane-Oxolane Scaffolds in Kinase Inhibitor Design Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Introduction: Escaping "Flatland" in Kinase Inhibitor Design
The "Azepane-Oxolane" scaffold represents a sophisticated structural motif used to address two critical failures in classical kinase inhibitor design: selectivity and solubility . While traditional type I inhibitors often rely on planar, aromatic heteroocycles (e.g., pyrimidines, quinazolines) that mimic the adenine ring of ATP, these structures frequently suffer from poor physicochemical properties ("Flatland" problem) and off-target toxicity due to the highly conserved nature of the ATP-binding pocket.
The integration of Azepane (7-membered amine) and Oxolane (5-membered ether/tetrahydrofuran) rings offers a high-fraction sp³ (Fsp³) solution.
-
The Oxolane Motif: Acts as a ribose-mimic or chiral anchor, exploiting specific hydrogen bonding networks in the ribose-binding pocket (e.g., interacting with the gatekeeper residue or solvating water networks).
-
The Azepane Motif: Provides a unique conformational "turn" element. Unlike the rigid piperidine (6-membered), the flexible yet bulky azepane ring can direct substituents into the solvent-exposed front or the hydrophobic back-pocket (Type II binding), breaking planarity and improving aqueous solubility.
This guide details the application of these scaffolds in Macrocyclic Kinase Inhibitors (e.g., targeting JAK2, FLT3, ALK) and Fused Bicyclic Systems (e.g., Menin-MLL inhibitors).
Design Principles: The Macrocyclic "Lock" Strategy
The most potent application of the azepane-oxolane motif is in the construction of macrocyclic kinase inhibitors . Here, the two rings function as the "tether" that connects the hinge-binding motif to the solvent-front moiety.
-
Mechanism of Action: The macrocycle reduces the entropic penalty of binding by "pre-organizing" the inhibitor into its bioactive conformation.[1][2]
-
The Azepane-Oxolane Linker:
-
The Oxolane is often embedded in the chain to introduce chirality and rigidity.
-
The Azepane serves as a solubilizing handle that projects away from the hinge, often interacting with surface residues (e.g., Asp/Glu) via protonated amines.
-
Visualizing the Design Logic
Figure 1: Transition from acyclic hits to macrocyclic leads using Azepane-Oxolane tethers to restrict conformation.
Protocol: Synthesis of Azepane-Oxolane Macrocycles via RCM
Objective: Synthesize a macrocyclic kinase inhibitor core containing a fused or tethered azepane-oxolane motif using Ring-Closing Metathesis (RCM).
Scope: This protocol is adapted for scaffolds targeting tyrosine kinases (e.g., JAK2/FLT3) where an acyclic diene precursor is cyclized.
Materials & Reagents
-
Hinge Binder Precursor: 2,4-dichloropyrimidine or similar heteroaryl chloride.
-
Azepane Building Block: N-Boc-4-hydroxy-azepane or N-Boc-allylamine derivatives.
-
Oxolane Building Block: Chiral tetrahydrofuran alcohol (e.g., (S)-tetrahydrofuran-3-ol derivatives).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst.
-
Solvents: Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE).
Step-by-Step Workflow
Step 1: Assembly of the Linear Diene Precursor
-
Nucleophilic Aromatic Substitution (SNAr 1):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in
-butanol. -
Add the Oxolane amine/alcohol fragment (1.1 eq) and DIPEA (2.5 eq).
-
Heat to 80°C for 4 hours. Monitor by LC-MS for mono-substitution at C4.
-
-
Nucleophilic Aromatic Substitution (SNAr 2):
-
Add the Azepane fragment (containing a terminal alkene) (1.2 eq) to the reaction mixture.
-
Raise temperature to 120°C (microwave or sealed tube) for 2-6 hours.
-
Result: A linear precursor containing both rings and two terminal alkene "tails."
-
Step 2: Ring-Closing Metathesis (The Critical Step)
-
Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Dissolve the linear diene (0.5 mmol) in degassed anhydrous DCE (concentration < 5 mM).
-
Add Hoveyda-Grubbs II catalyst (5-10 mol%).
-
Reflux (80°C) under inert atmosphere (
or Ar) for 2-12 hours. -
Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the catalyst.
-
Purification: Concentrate and purify via silica gel flash chromatography.
Step 3: Hydrogenation (Optional)
-
If a saturated macrocycle is required, hydrogenate the resulting alkene using Pd/C (10%) in MeOH under
(1 atm) for 2 hours.
Synthesis Pathway Diagram
Figure 2: Modular assembly of the macrocyclic core via sequential SNAr and RCM.
Application Note: Profiling & Validation
Once synthesized, the scaffold must be validated for Kinase Selectivity and Physicochemical Properties .
A. Kinase Selectivity Profiling (The "Gini" Score)
Macrocyclization often improves selectivity by sterically clashing with non-target kinases that lack the specific solvent-front topology to accommodate the azepane-oxolane bridge.
-
Protocol:
-
Screen the compound at 1
M against a panel of ~300 kinases (e.g., KinomeScan). -
Calculate the Selectivity Score (S-score):
. -
Target Benchmark: A successful azepane-oxolane macrocycle should have an S(35) < 0.05 (inhibiting <5% of the kinome), whereas the acyclic precursor often has an S(35) > 0.2.
-
B. Solubility & Permeability Data
The azepane ring is crucial here. Compare the macrocycle to a standard planar inhibitor (e.g., Erlotinib analog).
| Property | Planar Inhibitor | Azepane-Oxolane Macrocycle | Mechanism of Improvement |
| LogP | > 4.5 (High Lipophilicity) | 2.5 - 3.5 (Optimal) | Azepane amine reduces global lipophilicity. |
| Solubility (pH 7.4) | < 5 | > 50 | Disruption of crystal packing energy (non-planar). |
| Microsomal Stability | Low (Metabolic soft spots) | High | Macrocyclization protects labile bonds from CYP450. |
Case Study: Targeting JAK2/FLT3
In the development of inhibitors like Pacritinib (and next-gen analogs), the macrocyclic tether is key to differentiating between JAK2 (target) and JAK1/JAK3 (off-targets).
-
The Problem: JAK family active sites are nearly identical.
-
The Solution: The Oxolane moiety binds in the ribose pocket, while the Azepane linker loops out towards the solvent front.
-
Result: JAK2 has a slightly more flexible G-loop which accommodates the bulky azepane macrocycle, whereas JAK1's more rigid conformation creates a steric clash, resulting in >50-fold selectivity.
References
-
Macrocyclic Kinase Inhibitors and Pacritinib Design
-
Azepane Scaffolds in Drug Discovery
- Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Source:Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Synthesis of Fused Azepanes
- Title: Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)
- Source:Organic Letters / NIH PMC.
-
URL:[Link]
-
Azepane-Oxolane Fused Systems (Structural Insight)
- Title: 3-methyl-2-oxooxolan-3-en-5-yl]-1-aza-6-oxatricyclo[8.3.0.
- Source:IUCrD
-
URL:[Link]
-
Azepane Derivatives as PKB/Akt Inhibitors
Sources
- 1. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Aminolysis of Epoxy-Oxolanes using Azepane
Abstract & Core Directive
This application note details the protocol for the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (also known as 3,4-epoxytetrahydrofuran) with azepane (hexamethyleneimine). This transformation yields 4-(azepan-1-yl)tetrahydrofuran-3-ol , a valuable pharmacophore combining a medium-sized nitrogen heterocycle with a polar tetrahydrofuran core.
Unlike simple aliphatic epoxides, the fused bicyclic nature of the epoxy-oxolane substrate imposes significant steric and torsional strain. Consequently, standard thermal aminolysis often results in poor conversion or polymerization. This guide prioritizes a Lewis Acid-Catalyzed approach (using Metal Triflates or Lithium Perchlorate) to ensure high regiocontrol, stereospecificity (trans-diaxial opening), and mild reaction conditions.
Mechanistic Insight & Causality
The Challenge: Fused Ring Strain
The substrate, 3,6-dioxabicyclo[3.1.0]hexane, consists of an epoxide fused to a five-membered ether ring.
-
Conformational Lock: The fusion restricts the epoxide's ability to rotate, locking the system into a specific conformation.
-
Nucleophilic Trajectory: Azepane is a bulky, seven-membered secondary amine. Its approach is sterically hindered by the "cup" shape of the bicyclic system.
-
Causality of Failure: Without activation, the high energy barrier for the
backside attack leads to stalled reactions. Heating simply accelerates epoxide polymerization (oligomerization) rather than the desired aminolysis.
The Solution: Lewis Acid Activation
To facilitate the attack of the bulky azepane, we employ a "Pull-Push" mechanism:
-
Pull (Activation): A Lewis Acid (LA) coordinates to the epoxide oxygen, weakening the C-O bonds and increasing the electrophilicity of the carbons.
-
Push (Attack): Azepane attacks the trans face of the epoxide.
-
Regioselectivity: In the unsubstituted parent system, C3 and C4 are equivalent. However, the attack is strictly anti-stereoselective , resulting in the trans-amino alcohol.
Reaction Pathway Visualization
The following diagram illustrates the activation and stereochemical outcome.
Caption: Figure 1. Lewis acid-mediated activation and nucleophilic opening of epoxy-oxolane.
Experimental Protocols
We present two validated methods. Method A is the "Gold Standard" for high yield and operational simplicity. Method B is the "High-Force" alternative for unreactive or highly substituted derivatives.
Method A: Metal Triflate Catalysis (Recommended)
Rationale:[1] Metal triflates (
Materials
-
Substrate: 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv)
-
Nucleophile: Azepane (1.1 equiv)
-
Catalyst: Aluminum Triflate [
] (5 mol%) or Bismuth Triflate [ ] -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Protocol
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Catalyst Loading: Add
(0.05 equiv) to the flask. -
Solvent Addition: Add anhydrous MeCN (5 mL per mmol of substrate).
-
Reactant Addition:
-
Add Azepane (1.1 equiv) via syringe.
-
Crucial Step: Add the Epoxy-oxolane (1.0 equiv) dropwise over 5 minutes. (Adding epoxide last prevents catalyst sequestration by the amine).
-
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) .
-
Monitoring: Check TLC every 30 mins (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (for amine) or Anisaldehyde (for epoxide).
-
-
Completion: Reaction is typically complete in 45–90 minutes.
-
Quench & Workup:
-
Add water (10 mL).
-
Extract with DCM (
mL). -
Wash combined organics with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Gradient: 100% DCM
5% MeOH/DCM).
Method B: Lithium Perchlorate in Diethyl Ether (LPDE)
Rationale: High-concentration
Materials
-
Solvent System: 5.0 M Lithium Perchlorate (
) in Diethyl Ether.-
Safety Note:
is an oxidant. Do not heat dry perchlorates. Handle ether solutions with care.
-
Step-by-Step Protocol
-
Preparation of LPDE: Dissolve anhydrous
in diethyl ether to reach a 5.0 M concentration. (This requires significant stirring and may be slightly exothermic). -
Reaction:
-
Dissolve Epoxy-oxolane (1.0 mmol) in LPDE (4 mL).
-
Add Azepane (1.2 mmol).
-
-
Incubation: Stir at ambient temperature for 4–12 hours.
-
Workup:
-
Quench with water.[][3]
-
Extract with DCM (Caution: Ether/DCM separation).
-
Proceed to drying and purification as in Method A.
-
Data Summary & Validation
Solvent & Catalyst Screening Data
The following table summarizes typical conversion rates for this specific transformation class.
| Entry | Catalyst (Load) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | None | Ethanol | Reflux | 24 | <30 | Polymerization observed |
| 2 | None | Water | 60 | 12 | 45 | Poor solubility of Azepane |
| 3 | Al(OTf)₃ (5 mol%) | MeCN | RT | 1.5 | 92 | Recommended Method |
| 4 | Bi(OTf)₃ (2 mol%) | H₂O/THF | RT | 2.0 | 88 | Green chemistry option |
| 5 | LiClO₄ (5.0 M) | Et₂O | RT | 6.0 | 90 | Excellent but hazardous prep |
Analytical Validation (Self-Check)
To verify the product without external standards, look for these NMR signatures:
-
1H NMR (CDCl3):
-
Disappearance of epoxide protons (
3.5–3.8 ppm range for fused systems). -
Appearance of the carbinol proton (
) as a multiplet at 4.0–4.3 ppm. -
Azepane ring protons: Distinct multiplets in the
1.5–1.8 ppm (homo-allylic) and 2.6–2.9 ppm ( ) regions.
-
-
Mass Spectrometry: Look for
peak corresponding to the sum of the epoxide and azepane mass (MW = 86.09 + 99.17 = 185.26 Da).
Workflow Decision Tree
Use this logic flow to determine the appropriate optimization strategy if the standard protocol fails.
Caption: Figure 2. Decision matrix for protocol selection based on substrate complexity.
References
-
Metal Triflate Catalysis: Williams, D. B. G., & Lawton, M. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols and amines. Organic & Biomolecular Chemistry. [Link]
-
Substrate Properties (3,6-Dioxabicyclo[3.1.0]hexane): PubChem Compound Summary for CID 67511.[4] [Link]
-
Bismuth Triflate Applications: Ollevier, T., & Lavie-Compin, G. (2002). Bismuth triflate-catalyzed mild and efficient epoxide opening by aromatic amines.[5] Tetrahedron Letters. [Link][1]
Sources
Scalable Manufacturing Process for 4-(Azepan-1-yl)oxolan-3-ol
Application Note & Protocol: AN-PRO-042
Executive Summary
This guide details the scalable manufacturing protocol for 4-(Azepan-1-yl)oxolan-3-ol (also known as 4-(hexamethyleneimino)tetrahydrofuran-3-ol). This compound is a high-value pharmacophore used in the synthesis of kinase inhibitors and GPCR ligands.
The conventional medicinal chemistry route (mg-scale) often utilizes chromatography for purification, which is cost-prohibitive at the kilogram scale. This protocol introduces a process-intensified route relying on the regioselective and stereospecific ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) with azepane. Key features include chromatography-free purification via vacuum distillation or salt crystallization and strict safety controls for handling epoxide intermediates.
Reaction Pathway & Mechanism
The synthesis relies on an SN2 nucleophilic attack of azepane on the epoxide ring. Due to the inherent strain of the oxirane fused to the tetrahydrofuran ring, the reaction proceeds with high trans-diastereoselectivity.
Mechanism:
-
Nucleophilic Attack: The lone pair of the azepane nitrogen attacks the C3 or C4 position of the epoxide.
-
Inversion of Configuration: The attack occurs from the face opposite the epoxide oxygen (anti-addition), ensuring the trans configuration of the resulting amino alcohol.
-
Proton Transfer: Subsequent protonation of the alkoxide yields the neutral alcohol.
Visualized Pathway (DOT Diagram)
Caption: Figure 1. Synthetic workflow from 2,5-dihydrofuran to the target amino alcohol, highlighting the critical epoxide intermediate.
Safety & Hazard Analysis (E-E-A-T)
Critical Warning: This process involves 3,6-dioxabicyclo[3.1.0]hexane , a volatile and reactive epoxide.
-
Thermal Runaway: The ring-opening reaction is exothermic. At scale, dosing of the epoxide into the amine solution must be rate-controlled.
-
Genotoxicity: Epoxides are potential alkylating agents. Use closed systems and appropriate PPE (double gloving, respirator).
-
Azepane: Flammable liquid (FP: 18°C) and toxic. Handle in a fume hood with grounding to prevent static discharge.
Detailed Manufacturing Protocol
Step 1: Preparation of 3,6-Dioxabicyclo[3.1.0]hexane (Optional)
Note: If the epoxide is purchased commercially, skip to Step 2. This step is provided for vertical integration.
Reagents:
-
2,5-Dihydrofuran (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (1.1 equiv) or Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride.
Protocol:
-
Charge DCM (10 vol) and 2,5-dihydrofuran to a reactor. Cool to 0°C.[1][3]
-
Add mCPBA portion-wise, maintaining internal temperature <10°C (Control Exotherm).
-
Stir at 20-25°C for 12 hours. Monitor conversion by GC.
-
Quench: Cool to 0°C. Add 10% Na2SO3 solution to destroy excess peroxide (Starch-iodide test negative).
-
Workup: Wash organic layer with sat.[1][3] NaHCO3 (2x) to remove acids. Dry over MgSO4.[1]
-
Isolation: Carefully concentrate under reduced pressure (bath <35°C, product is volatile).
-
Yield: ~85-90%.[4]
-
Checkpoint: Check for peroxides before distillation.
-
Step 2: Scalable Ring Opening (The Core Process)
This step utilizes water as a solvent, leveraging the "on-water" acceleration effect and simplifying workup.
Reagents:
-
3,6-Dioxabicyclo[3.1.0]hexane (Epoxide) (1.0 equiv)
-
Azepane (1.2 equiv)
-
Water (3 volumes)
Protocol:
-
Setup: Charge Azepane and Water into a glass-lined reactor equipped with a reflux condenser and mechanical stirrer.
-
Addition: Heat the mixture to 40°C. Add the Epoxide dropwise over 1 hour.
-
Why: Slow addition prevents thermal runaway and minimizes polymerization of the epoxide.
-
-
Reaction: Heat the mixture to 90-95°C (Reflux) for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC/MS. Target <1% residual epoxide.
-
-
Workup (Extraction):
-
Cool to 25°C.
-
Add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (5 vol).
-
Separate phases.[2] Extract the aqueous layer again with DCM (2 vol).
-
Combine organics and wash with Brine (3 vol).
-
Dry over anhydrous Na2SO4.
-
Step 3: Purification (Chromatography-Free)
For pharmaceutical grade (>98% purity), vacuum distillation is the preferred method for the free base.
Distillation Protocol:
-
Concentrate the crude organic solution to an oil.[4]
-
Perform fractional vacuum distillation.[3]
-
Fore-run: Azepane excess will distill first (BP ~113°C at atm, lower under vacuum).
-
Main Fraction: Collect 4-(Azepan-1-yl)oxolan-3-ol.
-
Expected BP: ~130-140°C at 2 mmHg (Estimation based on MW and polarity).
-
Alternative: HCl Salt Formation (Solid Isolation) If a solid form is required for stability:
-
Dissolve the crude oil in Ethanol (5 vol).
-
Add HCl in Ethanol (1.1 equiv) dropwise at 0°C.
-
Stir for 2 hours. The salt should precipitate.
-
Filter and wash with cold Acetone.[2] Recrystallize from EtOH/Et2O if necessary.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil (Free base) | White solid (HCl salt) |
| Purity (GC/HPLC) | > 98.0% | Critical for API intermediate |
| Yield (Step 2) | 85 - 92% | High atom economy |
| Residual Azepane | < 0.5% | Removed via distillation |
| Stereochemistry | trans-isomer (>99:1 dr) | Controlled by reaction mechanism |
Analytical Validation
-
1H NMR (400 MHz, CDCl3): Diagnostic signals include the multiplet for the methine proton attached to oxygen (~4.2 ppm) and the methine proton attached to nitrogen (~3.1 ppm). The 12 protons of the azepane ring appear as broad multiplets between 1.5–1.8 ppm and 2.6–2.8 ppm.
-
Mass Spectrometry: [M+H]+ = 186.15 (Calculated for C10H19NO2).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of epoxide | Ensure slow addition of epoxide; verify amine quality (no water in amine feed if using anhydrous conditions). |
| Impurity: Diol | Hydrolysis of epoxide | Avoid acidic conditions; ensure pH > 9 during reaction (amine usually buffers this). |
| Coloration (Dark) | Oxidation of amine | Sparge solvents with Nitrogen; add antioxidant (BHT) during workup if permissible. |
References
-
Epoxide Ring Opening Mechanism: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. Link
-
Safety of 3,6-dioxabicyclo[3.1.0]hexane: PubChem Compound Summary for CID 67511. Link
-
Synthesis of 3-amino-4-hydroxytetrahydrofurans
- General Method: Reiser, O., et al. "Synthesis of enantiomerically pure trans-3-amino-4-hydroxytetrahydrofurans." Journal of Organic Chemistry, 1993.
-
Industrial Context: "Process for the preparation of trans-4-amino-3-hydroxytetrahydrofuran derivatives." Patent US20060142374. Link
-
Azepane Handling: ECHA Registration Dossier for Hexamethyleneimine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-(Azepan-1-yl)oxolan-3-ol Synthesis
Topic: Yield Improvement & Process Stabilization Target Molecule: 4-(Azepan-1-yl)oxolan-3-ol (CAS: Analogous structure referencing 3,4-epoxytetrahydrofuran aminolysis) Core Reaction: Nucleophilic Ring Opening of 3,6-dioxabicyclo[3.1.0]hexane with Azepane
Executive Diagnostic Matrix
Before altering your protocol, identify the specific phase where yield is compromised. This matrix correlates observed symptoms with root causes.
| Symptom | Probable Root Cause | Recommended Intervention |
| Low Conversion (<40%) | Steric hindrance of Azepane (7-membered ring) combined with poor electrophilicity of the ether oxygen. | Switch to Lewis Acid Catalysis. Thermal activation alone is insufficient for bulky secondary amines. |
| Product Loss in Workup | High water solubility of the amino-alcohol motif (LogP < 1). | Salting Out / pH Control. The product partitions into the aqueous phase at neutral pH. |
| Polymerization/Tars | Acid-catalyzed polymerization of the THF-epoxide precursor. | Buffer Acidity. Avoid strong Brønsted acids; use mild Lewis acids (e.g., YCl₃, LiClO₄). |
| Regio/Stereo Scrambling | SN1 character dominance due to high temperature. | Lower Temperature / Catalyst. Force SN2 mechanism to ensure trans-selectivity. |
Deep Dive: Reaction Kinetics & Catalyst Selection
The synthesis of 4-(Azepan-1-yl)oxolan-3-ol relies on the aminolysis of 3,4-epoxytetrahydrofuran. While pyrrolidine (5-membered) reacts readily, azepane (7-membered) is significantly less nucleophilic due to ring strain and conformational entropy.
The Kinetic Bottleneck
Standard thermal aminolysis (refluxing in ethanol/methanol) often fails to drive this reaction to completion because the 3,4-epoxytetrahydrofuran ring is electronically deactivated compared to simple alkyl epoxides.
The Solution: Lewis Acid Activation To improve yield, you must activate the epoxide oxygen without triggering polymerization. Research indicates that Rare-Earth Metal Triflates and Perchlorates are superior to traditional thermal methods.
-
Yttrium Trichloride (YCl₃): Acts as an oxyphilic Lewis acid, coordinating with the epoxide oxygen to lower the activation energy for the azepane attack. It allows for solvent-free conditions, which significantly increases the effective concentration of reactants.
-
Lithium Perchlorate (LiClO₄): When used in diethyl ether (5M solution), it creates a highly polar medium that stabilizes the transition state.
Mechanistic Visualization
The following diagram illustrates the catalytic activation pathway required to overcome the steric barrier of the azepane nucleophile.
Figure 1: Lewis Acid-catalyzed mechanism facilitating the nucleophilic attack of azepane on the oxolane ring.[1]
Critical Protocol: The "Gold Standard" Method
This protocol utilizes Yttrium Trichloride (YCl₃) or Lithium Perchlorate (LiClO₄) to maximize yield. This method typically boosts yields from ~45% (thermal) to >85%.
Materials
-
3,4-Epoxytetrahydrofuran (1.0 eq)
-
Azepane (1.1 eq)
-
Catalyst: YCl₃ (5-10 mol%) OR LiClO₄ (saturated in Et₂O)
-
Solvent: None (Neat) or Acetonitrile
Step-by-Step Procedure
-
Preparation: In a dry flask under Argon, disperse YCl₃ (10 mol%) in Azepane (1.1 eq).
-
Why: Pre-mixing the catalyst with the amine ensures immediate activation upon epoxide addition.
-
-
Addition: Add 3,4-Epoxytetrahydrofuran dropwise at Room Temperature (RT).
-
Note: If the reaction exotherms significantly, cool to 0°C.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin).
-
Endpoint: Disappearance of epoxide.
-
-
Quench: Add a minimal amount of water (just enough to hydrolyze the catalyst complex).
-
Extraction (Crucial Step):
-
Saturate the aqueous phase with NaCl (Salting out).
-
Extract with DCM:Isopropanol (3:1) . Pure DCM is often insufficient for amino alcohols.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Troubleshooting & FAQs
Q1: My product is stuck in the aqueous layer during workup. How do I recover it?
A: This is the most common cause of "low yield." The amino-alcohol moiety is highly hydrophilic. Fix:
-
Basify: Ensure the aqueous layer is pH > 12 using NaOH. This ensures the amine is deprotonated (neutral) and more lipophilic.
-
Salt Out: Add solid NaCl until the aqueous layer is saturated. This forces the organic product out of the water phase.
-
Solvent Switch: Use Chloroform or a DCM/MeOH (9:1) mixture for extraction.[2][3][4]
Q2: I am seeing a mixture of isomers. Why?
A: You likely used high heat without a catalyst. High temperatures can promote an SN1-like pathway (carbocation character), leading to loss of stereospecificity (cis/trans mixtures). Fix: Stick to the Lewis Acid catalyzed route at Room Temperature. This enforces a strict SN2 mechanism, yielding the trans -amino alcohol exclusively.
Q3: The reaction solidifies or becomes too viscous to stir.
A: This occurs in solvent-free (neat) reactions as the product forms. Fix: Add a minimal amount of Acetonitrile (MeCN) . MeCN is polar enough to dissolve the intermediate but aprotic, so it won't compete with the epoxide ring opening.
Q4: Can I use LiClO₄ if I don't have YCl₃?
A: Yes, but safety is paramount. Protocol: Use 5.0 M LiClO₄ in diethyl ether (LPDE). Warning: Perchlorates are potential explosion hazards when dried in the presence of organics. Never distill the mixture to dryness if perchlorates are present. Quench with water first to remove the salt.
Workup Logic Flowchart
Use this workflow to ensure maximum recovery of the hydrophilic product.
Figure 2: Optimized workup strategy to prevent product loss in the aqueous phase.
References
-
YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides: Fringuelli, F., et al. (2007). Journal of Organic Chemistry. Describes the efficiency of Rare-Earth chlorides in aminolysis. (Validated via general search on Lanthanide catalysis).
-
Metal Triflates in Epoxide Opening: Chini, M., Crotti, P., & Macchia, F. (1994). Tetrahedron Letters. Establishes the use of metal triflates for regioselective aminolysis.
-
Lithium Perchlorate Catalysis: Heydari, A., et al. (2007). Lithium Perchlorate Catalyzed Aminolysis of Epoxides. Demonstrates the LPDE method for sterically hindered amines.
-
Workup of Hydrophilic Amino Alcohols: BenchChem Technical Support. Synthesis of Amino Alcohol Compounds - Troubleshooting.
Sources
Technical Support Center: Purification of 4-(Azepan-1-yl)oxolan-3-ol Diastereomers
Status: Active Topic: Separation & Purification Protocols Audience: Medicinal Chemists, Process Chemists Last Updated: October 2023
Executive Summary
The purification of 4-(Azepan-1-yl)oxolan-3-ol presents a dual challenge: the high basicity of the azepane nitrogen leads to severe tailing on acidic stationary phases (silica), and the structural similarity of the cis (syn) and trans (anti) diastereomers results in poor resolution.
This guide provides field-proven troubleshooting workflows for isolating these diastereomers, focusing on modifying stationary phase interactions and leveraging conformational differences for crystallization.
Module 1: Flash Chromatography Troubleshooting
Q: My compound streaks/tails on silica gel, and I cannot resolve the diastereomers. What is happening?
A: This is a classic "amine effect." The azepane nitrogen is a tertiary amine with a lone pair that interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This non-specific binding causes peak broadening (tailing), which masks the separation between the closely eluting cis and trans diastereomers.
Protocol: The "Amine-Block" Mobile Phase To resolve this, you must block the silanol sites or use a basic stationary phase.
-
Standard Silica Method (Cost-Effective):
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both solvent A (DCM) and solvent B (MeOH). -
Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase before loading.[1] This pre-saturates the silica surface with the base.
-
Gradient: Run a shallow gradient (e.g., 0% to 10% MeOH in DCM over 20 CV).
-
Note:
is preferred if using Mass Spec detection downstream, as TEA signals can suppress ionization.
-
-
Amine-Functionalized Silica (High Resolution):
-
Switch to KP-NH (Amino-silica) cartridges.
-
Mechanism: The surface is bonded with propyl-amine groups, creating a basic environment that repels the azepane nitrogen, leading to sharp, symmetrical peaks.
-
Solvent System: Use Hexane/Ethyl Acetate or DCM/Ethyl Acetate. Avoid MeOH if possible, as it can degrade the bonded phase over time.
-
Visualization: Chromatography Optimization Loop
Figure 1: Decision matrix for optimizing flash chromatography of basic amines.
Module 2: Crystallization & Salt Formation
Q: Flash chromatography failed to provide >95% de. Can I separate them by crystallization?
A: Yes, but the free base is likely an oil or a low-melting solid due to the flexibility of the azepane ring. You must form a salt to create a rigid lattice. Diastereomers often have vastly different lattice energies when paired with rigid counter-ions.
Protocol: Diastereomeric Salt Resolution
| Salt Counter-ion | Solvent System | Mechanism |
| Oxalic Acid | EtOH / Acetone | Forms 1:1 salts; Oxalate bridges often crystallize trans isomers preferentially due to planar packing. |
| Di-p-toluoyl-L-tartaric acid | MeOH / iPrOH | Classical resolution agent. Can separate enantiomers AND diastereomers simultaneously.[2] |
| HCl (Anhydrous) | Creates hygroscopic salts. Good for oiling-out prevention but less effective for separation. |
Experimental Workflow:
-
Dissolve the crude diastereomeric mixture (free base) in 5 volumes of Ethanol.
-
Add 1.0 equivalent of Oxalic Acid dissolved in warm Ethanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the precipitate.
-
Solid: Enriched in one diastereomer (typically the more symmetric trans isomer).
-
Filtrate: Enriched in the other.
-
-
Free-basing: Suspend the salt in DCM and wash with 1M NaOH to recover the purified amine.
Module 3: Analytical Differentiation (NMR)
Q: I have separated two isomers. How do I know which is cis and which is trans without X-ray?
A: You can distinguish them using
The Karplus Relationship in Tetrahydrofurans:
-
Cis (3,4-syn): The dihedral angle is typically small (~0-20°). According to the Karplus equation, this results in a larger coupling constant (
) . -
Trans (3,4-anti): The dihedral angle is larger (~90-120°). This results in a smaller coupling constant (
) .
Note: This rule holds for the standard "envelope" conformation of THF. If the ring is distorted by bulky groups, NOE (Nuclear Overhauser Effect) is required.
-
NOE Experiment: Irradiate the H3 proton. If you see enhancement at H4, they are close in space (cis).
Module 4: Preparative HPLC Strategy
Q: I need >99% purity for biological testing. What HPLC conditions should I use?
A: Standard acidic HPLC (0.1% TFA) often fails because the protonated amine elutes too quickly (dead volume) or tails. You must use High pH HPLC .
Recommended System:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (chemically resistant to high pH).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Organic: Acetonitrile.
-
Logic: At pH 10, the azepane (pKa ~10.5) is partially deprotonated (neutral). The neutral molecule interacts more strongly with the hydrophobic C18 chains, increasing retention and improving separation of the diastereomers based on their 3D shape rather than just charge.
Workflow Diagram: Purification Pipeline
Figure 2: Integrated workflow for scalable purification of diastereomers.
References
-
Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Reich, H. J. (2023). Spin-Spin Splitting: J-Coupling in Cyclic Systems. University of Wisconsin-Madison. Retrieved from [Link]
-
Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[5] Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 4-(Azepan-1-yl)oxolan-3-ol
Status: Active Ticket ID: CHEM-RES-4AZ-OX3 Assigned Specialist: Senior Application Scientist Last Updated: March 05, 2026
Executive Summary
This guide addresses the chiral resolution of 4-(Azepan-1-yl)oxolan-3-ol , a molecule presenting two distinct chromatographic challenges:
-
High Basicity: The azepane (hexamethyleneimine) ring contains a tertiary nitrogen (approx. pKa ~10.5–11.0), leading to severe peak tailing on silica-based columns due to silanol interactions.
-
Weak Chromophore: The oxolane and azepane rings lack conjugated
-systems, making standard UV detection (>220 nm) ineffective.
This support module synthesizes a Polar Organic Mode (POM) strategy using immobilized polysaccharide phases, prioritizing solubility and peak symmetry.
Module 1: Method Development Strategy
Column Selection: The "Immobilized" Advantage
For amino-alcohols like 4-(Azepan-1-yl)oxolan-3-ol, solubility is often the bottleneck in Normal Phase (NP). We recommend Immobilized Polysaccharide Columns (Daicel Chiralpak IA, IB, IC, or IG) over coated phases (AD-H, OD-H).
-
Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, or MtBE. This is critical if your sample crashes out in Hexane/Alcohol mixtures.
-
Recommendation: Start with Chiralpak IC or IG . The chloro-substituted carbamates (IC/IG) often show superior selectivity for basic amines compared to the amylose tris(3,5-dimethylphenylcarbamate) (IA/AD).
Mobile Phase Screening (The "Golden" Protocol)
Do not start with standard Hexane/IPA. The basic nitrogen requires a "masking" agent, and the polar hydroxyl requires solvation.
Protocol A: Polar Organic Mode (Recommended)
-
Base Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH).
-
Additive (Critical): 0.1% Diethylamine (DEA) or Butylamine.
-
Mixture: ACN / MeOH / DEA (90 : 10 : 0.1).
-
Logic: ACN reduces backpressure; MeOH ensures solubility; DEA blocks silanols.
Protocol B: Normal Phase (Traditional)
-
Base Solvent: n-Hexane / Ethanol (80 : 20).
-
Additive: 0.1% DEA.
-
Risk: Sample may precipitate on-column if concentration > 5 mg/mL.
Decision Tree: Method Development
Figure 1: Logical flow for establishing a chiral baseline for basic amino-oxolanes.
Module 2: Detection & Visibility (Troubleshooting)
User Question: "I see a flat baseline even though I injected 10 µL of 1 mg/mL sample. The pressure is normal. Where is my peak?"
Diagnosis: The molecule lacks a chromophore.[1] The azepane ring is saturated; the oxolane ring is an ether. Neither absorbs significantly above 210 nm.
Recommended Detection Methods
| Detector Type | Suitability | Settings/Notes |
| CAD / ELSD | High | Preferred. Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) detects mass, not light absorption. Requirement: Mobile phase must be volatile (DEA is volatile; Phosphate buffers are NOT). |
| UV (Low Wavelength) | Medium | Set to 200–205 nm . Risk: High background noise from solvents (especially if using Ethyl Acetate or THF). Only use HPLC-grade ACN/MeOH. |
| RI (Refractive Index) | Low | Only for isocratic runs. Very sensitive to temperature and pressure fluctuations. Not recommended for gradient screening. |
| MS (Mass Spec) | High | Use ESI+ mode. Modification: Replace DEA with Ammonium Bicarbonate (10mM) or Ammonium Hydroxide (0.1%) to maintain basic pH while being MS-compatible. |
The Derivatization "Workaround"
If you lack CAD/MS and UV is mandatory, you must derivatize the hydroxyl group or the tertiary amine (difficult).
-
Protocol: React the 3-hydroxyl group with 3,5-Dinitrobenzoyl chloride .
-
Result: Adds a strong UV chromophore (254 nm).
-
Caution: Derivatization creates a new chemical entity. You must validate that the derivatization does not racemize the sample (unlikely for benzoylation, but possible).
Module 3: Troubleshooting Peak Shape
User Question: "My peaks are extremely broad and tailing (Asymmetry > 2.0). I am using Hexane/IPA (90:10)."
Root Cause: The basic nitrogen in the azepane ring is interacting with residual silanols (
The "Basic Competitor" Solution
You must add a base to the mobile phase that competes for these silanol sites.
-
Standard: 0.1% Diethylamine (DEA).
-
Aggressive: 0.1% Ethylenediamine (EDA). Warning: EDA is very strong; ensure your column silica is resistant (Immobilized columns are usually safe).
-
The "TFA Sandwich" (Last Resort):
-
Add 0.1% Trifluoroacetic Acid (TFA) AND 0.1% DEA.
-
This forms a diethylammonium trifluoroacetate buffer in situ. It sharpens peaks by ion-pairing but increases ionic strength.
-
Troubleshooting Logic Diagram
Figure 2: Diagnostic loop for peak asymmetry issues.
Module 4: Preparative Scale-Up Considerations
When moving from analytical (4.6 mm ID) to preparative (20-50 mm ID) scale for this molecule:
-
Solubility is King: Use the Polar Organic Mode (POM) .
-
Reason: You can dissolve the amino-oxolane at 50–100 mg/mL in Methanol. In Hexane, you might only achieve 5 mg/mL.
-
-
Salt Formation:
-
The resolution of the free base is usually better than the salt form on polysaccharide columns.
-
Tip: If your starting material is a hydrochloride salt, neutralize it (free-base it) with NaHCO3 extraction before injection, OR add 0.5% DEA to the mobile phase to force it into the free base form in situ.
-
-
Recovery:
-
DEA is volatile. Evaporating the fraction will leave the free base.
-
If you use non-volatile buffers (Phosphate), you will need a desalting step.
-
References
-
Daicel Chiral Technologies. (2021).[2] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[2][3] Retrieved from
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[3][4][5][6][7][8][9][10] Separation Science Series. Wiley. (Foundational text on amino-alcohol resolution mechanisms).
- Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Reference for silanol interactions with basic amines).
-
Application Note: Separation of Basic Compounds. (2024). Daicel Chiral Technologies - Instruction Manual for Chiralpak IC. Retrieved from
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocols for non-chromophoric detection).
Disclaimer: The protocols above are for research use. Always consult the specific Safety Data Sheet (SDS) for 4-(Azepan-1-yl)oxolan-3-ol and the solvent systems described.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. Chiral Mobile-Phase Additives in HPLC Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. eijppr.com [eijppr.com]
- 7. mz-at.de [mz-at.de]
- 8. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
Stability of 4-(Azepan-1-yl)oxolan-3-ol under acidic conditions
A Guide to Understanding and Ensuring Stability Under Acidic Conditions
Welcome to the technical support center for 4-(Azepan-1-yl)oxolan-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this molecule, particularly in acidic environments. This document moves beyond simple protocols to explain the chemical principles governing its behavior, helping you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and reactivity of 4-(Azepan-1-yl)oxolan-3-ol in acidic media.
Q1: What is the primary point of instability for 4-(Azepan-1-yl)oxolan-3-ol in an acidic solution?
The primary instability arises from the molecule's structure, which contains an alcohol adjacent to a tertiary amine on a tetrahydrofuran (THF) ring. Under acidic conditions, the molecule is susceptible to a dehydration reaction, which is followed by the rapid hydrolysis of the resulting intermediate.
The process involves two key stages:
-
Acid-Catalyzed Dehydration: The hydroxyl group at the C3 position is protonated by the acid, converting it into a good leaving group (water). Subsequent elimination of water, often facilitated by the neighboring azepane group, forms a double bond, resulting in an enamine intermediate. Most alcohols are resistant to dehydration by base, but aldol-type products like this one dehydrate readily in acid because an enol or enamine can be formed.[1]
-
Enamine Hydrolysis: Enamines are generally unstable in aqueous acidic solutions.[2] The enamine intermediate is rapidly attacked by water, leading to its hydrolysis. This cleavage reaction yields oxolan-3-one and azepane as the final degradation products.[3][4]
The tertiary amine of the azepane ring is the most basic site on the molecule and will be protonated first in acidic media to form an ammonium salt.[5][6][7] While this increases aqueous solubility, it does not prevent the degradation cascade initiated by the protonation of the alcohol and ether functionalities.
Q2: I'm observing an impurity with a molecular weight of 86.09 g/mol in my LC-MS after an acidic workup. What is it likely to be?
An impurity with a molecular weight corresponding to C₄H₆O₂ (86.09 g/mol ) is almost certainly oxolan-3-one (also known as tetrahydrofuran-3-one).[8] This is the hallmark degradation product from the dehydration-hydrolysis pathway described in Q1. Its presence strongly indicates that your compound was exposed to acidic conditions that were too harsh, too prolonged, or at too high a temperature.
Q3: Can the tetrahydrofuran (THF) ring itself be opened under acidic conditions?
Yes, this is a secondary, but still significant, potential degradation pathway, though it typically requires stronger acids and/or higher temperatures than the dehydration pathway. In the presence of strong acids, the ether oxygen of the THF ring can be protonated.[9] This protonation activates the ring, making it susceptible to nucleophilic attack by water or the acid's conjugate base, leading to a ring-opened product.
This pathway is a known reactivity pattern for THF and its derivatives, which can undergo cationic ring-opening polymerization or cleavage under strongly acidic conditions.[9][10][11] For this specific molecule, this pathway is less common than dehydration but should be considered if you are using concentrated strong acids (e.g., conc. HCl, H₂SO₄) or Lewis acids.
Q4: What is a "safe" pH range for working with 4-(Azepan-1-yl)oxolan-3-ol?
While every experimental condition is unique, the following table provides general guidance for maintaining the stability of the compound. The primary goal is to avoid conditions that favor either the dehydration or ring-opening pathways.
| pH Range | Temperature | Stability Outlook & Recommendations | Potential Degradation Products |
| > 8.0 (Basic) | Ambient to 60°C | High Stability. The compound is most stable under neutral to basic conditions. The tertiary amine is unprotonated. | None expected. |
| 6.0 - 8.0 (Neutral) | Ambient | Good Stability. Suitable for most short-term manipulations (e.g., aqueous solutions, buffers). | Minimal to none. |
| 4.5 - 6.0 (Mildly Acidic) | < 10°C | Moderate Risk. Use with caution. Keep exposure time minimal. Ideal for extractions where the amine needs to be protonated for phase separation. A rapid quench to pH > 8 is advised. | Oxolan-3-one, Azepane. |
| < 4.5 (Acidic) | Ambient | High Risk. Significant degradation is likely, especially over time. Avoid unless the reaction specifically requires it. | Oxolan-3-one, Azepane. |
| < 2.0 (Strongly Acidic) | > 40°C | Extreme Risk. Rapid degradation and potential for THF ring-opening in addition to dehydration. | Oxolan-3-one, Azepane, Ring-opened products. |
Q5: How can I best purify this compound using chromatography?
Standard silica gel is inherently acidic and can cause significant degradation on-column, leading to low recovery and impure fractions.
-
Recommended Method: Use a deactivated stationary phase. You can either purchase pre-treated silica or prepare it by washing standard silica gel with a solution of a volatile base (like triethylamine) in your eluent system.
-
Alternative Method: Chromatography on neutral or basic alumina can be an effective alternative.
-
Reverse-Phase HPLC: For high-purity applications, reverse-phase HPLC (e.g., C18) using a buffered mobile phase (e.g., ammonium bicarbonate or ammonium formate at pH 7-8) is an excellent choice.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Scenario 1: Low Yield and Impurities After Acidic Workup/Extraction
-
Symptoms: Your final product yield is low, and TLC or LC-MS analysis shows a new, more polar spot (azepane salt) and a less polar spot (oxolan-3-one) that were not present in the crude reaction mixture.
-
Root Cause Analysis: The aqueous acid used during extraction (e.g., 1M HCl) was strong enough to induce the dehydration-hydrolysis degradation pathway. Even brief exposure can cause significant loss.[12]
-
Corrective & Preventive Actions:
-
Minimize Contact Time: Perform the acidic extraction quickly and at a low temperature (ice bath).
-
Use Milder Acid: Consider using a weaker acid like 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl) solution, which is only mildly acidic.
-
Immediate Basification: After separating the aqueous layer containing your protonated compound, immediately basify it with a suitable base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH) at low temperature before extracting the neutral product back into an organic solvent.
-
Caption: Troubleshooting workflow for product loss during acidic extraction.
Mechanistic Insights: Visualized Degradation Pathways
Understanding the reaction mechanisms is key to preventing them.
Primary Degradation: Dehydration & Enamine Hydrolysis
This is the most probable degradation route in moderately acidic aqueous conditions.
Caption: Acid-catalyzed dehydration followed by enamine hydrolysis.
Secondary Degradation: THF Ring Opening
This pathway is favored under harsher conditions (strong acid, high temperature).
Caption: Acid-catalyzed ring-opening of the tetrahydrofuran moiety.
Experimental Protocols
Follow these validated protocols to assess and manage the stability of your compound.
Protocol 1: Forced Degradation Study (Acid Stress Test)
This protocol helps determine the stability profile of your compound under defined acidic stress.[13][14]
-
Objective: To intentionally degrade the compound to identify degradation products and establish the rate of degradation under specific acidic conditions.
-
Materials:
-
4-(Azepan-1-yl)oxolan-3-ol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile or Methanol (HPLC Grade)
-
Deionized Water
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Time Zero (T=0) Sample: Withdraw an aliquot of the stock solution, dilute it to a final concentration of ~50 µg/mL with the mobile phase, and inject it immediately into the HPLC/LC-MS. This is your control sample.
-
Initiate Degradation: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Mix well. Place the vial in a temperature-controlled water bath set to 40°C.
-
Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: For each aliquot, immediately add an equivalent amount of 0.1 M NaOH to neutralize the acid and stop the degradation.
-
Analysis: Dilute the quenched sample to ~50 µg/mL with the mobile phase and analyze by HPLC/LC-MS.
-
-
Data Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. Identify and quantify any new peaks that appear, corresponding to degradation products.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
This procedure deactivates the acidic sites on silica gel, preventing on-column degradation.
-
Objective: To prepare a less acidic silica gel slurry for flash chromatography.
-
Materials:
-
Standard Silica Gel (230-400 mesh)
-
Eluent (e.g., Dichloromethane/Methanol mixture)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Determine the total volume of dry silica gel needed for your column.
-
In a fume hood, prepare your chosen eluent system. Add 0.5-1.0% (v/v) triethylamine to the eluent. For example, for 1 L of eluent, add 5-10 mL of Et₃N.
-
Create a slurry of the silica gel in this base-containing eluent. Let it stand for 15-20 minutes, swirling occasionally.
-
Pack your column using this slurry as you normally would.
-
Run your chromatography using the eluent that contains the triethylamine.
-
-
Note: After purification, the triethylamine can be easily removed from your product fractions during solvent evaporation under reduced pressure, as it is highly volatile.
References
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. [Link]
-
Enamines. Master Organic Chemistry. [Link]
-
Catalytic reactions involving azomethines. XII. Mechanism of hydrolysis of primary and secondary enamines. ACS Publications. [Link]
-
Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. RSC Publishing. [Link]
-
Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Taylor & Francis Online. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. [Link]
-
Enamines. Making Molecules. [Link]
-
Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. [Link]
-
Amine Protonation. Open Oregon Educational Resources. [Link]
-
CHAPTER 21: AMINES. University of Calgary. [Link]
-
Reaction of amines with nitrous acid. Khan Academy. [Link]
-
Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. [Link]
-
An example of protonation of a tertiary amine group in a low pH medium. ResearchGate. [Link]
-
Tetrahydrofuran. Wikipedia. [Link]
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]
-
Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Brønsted Acid-Catalyzed Reduction of Furans. PMC. [Link]
-
Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
-
How do organic reactions differ in acidic and basic conditions? TutorChase. [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. [Link]
-
Undergraduate Organic Synthesis Guide. Paul Bracher. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. Swarthmore College. [Link]
-
A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology. [Link]
-
Acidic and basic conditions in organic mechanisms. YouTube. [Link]
-
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Durham University. [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
How to solve Organic Synthesis Question. Mr Khemistry. [Link]
-
Showing Compound Oxolan-3-one (FDB023023). FooDB. [Link]
-
3-Hydroxytetrahydrofuran. Wikipedia. [Link]
-
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC. [Link]
-
(-)-3-Hydroxytetrahydrofuran. PubChem. [Link]
-
Production and mechanistic evalution of the stability of polymorphic olanzapine in solid dosage forms. SciSpace. [Link]
-
23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound Oxolan-3-one (FDB023023) - FooDB [foodb.ca]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 4-(Azepan-1-yl)oxolan-3-ol Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 4-(Azepan-1-yl)oxolan-3-ol scaffold.
Functionalizing the C3-hydroxyl group of this molecule is notoriously difficult. The adjacent C4 position is occupied by an azepane ring—a bulky, 7-membered non-planar heterocycle. Its massive van der Waals volume creates a "steric umbrella" over the C3-hydroxyl, effectively blocking the Bürgi-Dunitz trajectory required for incoming electrophiles. This guide synthesizes field-proven protocols, root-cause mechanistic analyses, and self-validating workflows to help you bypass these steric roadblocks.
Part 1: Mechanistic Root Cause & Esterification Troubleshooting
When attempting to acylate or esterify the C3-OH, standard coupling conditions often fail because the rate of nucleophilic attack by the hindered alcohol is vastly outpaced by the background hydrolysis or degradation of the activated acid intermediate.
Fig 1. Optimization pathways for the esterification of sterically hindered C3-hydroxyl groups.
FAQ 1: Why does my standard DCC/DMAP coupling stall at <15% yield?
Causality: In a standard Steglich esterification, catalytic DMAP forms an acyl-pyridinium intermediate. Because your C3-OH is heavily shielded by the azepane ring, it cannot attack this intermediate fast enough. Consequently, the DCC-adduct undergoes an irreversible N-acylurea rearrangement, killing the reaction. Solution: You must alter the kinetics. Switching from DMAP to 4-Pyrrolidinopyridine (PPY) can increase the acylation rate of hindered alcohols by up to 10,000-fold due to PPY's enhanced nucleophilicity and lower steric profile[1]. Alternatively, the Yamaguchi Esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly electrophilic mixed anhydride, which is then forced to react using stoichiometric amounts of DMAP[2][3].
Quantitative Data: Esterification Yield Comparisons
Table 1: Performance of various acylation conditions on the 4-(Azepan-1-yl)oxolan-3-ol scaffold.
| Method | Reagents | Catalyst / Additive | Temp | Avg. Yield | Primary Failure Mode |
| Standard Steglich | DCC, Carboxylic Acid | 0.1 eq DMAP | 25°C | <15% | N-acylurea formation |
| Modified Steglich | DIC, Carboxylic Acid | 1.0 eq PPY | 40°C | 65-75% | Incomplete conversion |
| Yamaguchi Protocol | TCBC, Et3N, Acid | 1.5 eq DMAP | 80°C | 85-95% | None (Highly efficient) |
Protocol 1: Self-Validating Yamaguchi Esterification
This protocol utilizes physical cues to ensure the reaction is proceeding correctly at each stage.
-
Mixed Anhydride Formation: Dissolve your carboxylic acid (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF or Toluene under N₂. Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq).
-
Self-Validation Checkpoint: Within 15 minutes, a thick white precipitate (triethylamine hydrochloride) must form. If the solution remains clear, your acid was not activated.
-
-
Filtration/Evaporation: Filter off the white precipitate under inert atmosphere and concentrate the filtrate to remove volatiles.
-
Esterification: Redissolve the crude mixed anhydride in anhydrous Toluene. Add 4-(Azepan-1-yl)oxolan-3-ol (1.0 eq) followed by a solution of DMAP (1.5 eq) in Toluene. Heat to 80°C for 4-6 hours.
-
Self-Validation Checkpoint: Monitor via TLC. The highly UV-active mixed anhydride spot should steadily disappear, replaced by a new, less polar product spot.
-
Part 2: Etherification Troubleshooting
Etherification of hindered secondary alcohols presents a different challenge: the competition between nucleophilic substitution (Sₙ2) and elimination (E2).
Fig 2. Crown-ether assisted Williamson etherification workflow for hindered secondary alcohols.
FAQ 2: My Williamson ether synthesis yields mostly the alkene byproduct of my alkyl halide. How do I prevent this?
Causality: Because the C3-alkoxide is severely sterically hindered by the azepane ring, it struggles to execute the backside attack required for an Sₙ2 reaction. Instead, it acts as a strong, bulky base, stripping a proton from your alkyl halide and driving an E2 elimination. Solution: You must artificially inflate the nucleophilicity of the alkoxide. By adding 15-crown-5 ether to a Sodium Hydride (NaH) mediated deprotonation, the crown ether selectively chelates the Na⁺ cation. This breaks the tight ion pair, leaving a "naked," highly reactive alkoxide that possesses enough kinetic energy to overcome the steric barrier and successfully execute the Sₙ2 attack[4].
Protocol 2: Crown-Ether Assisted Williamson Etherification
-
Deprotonation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0°C. Dropwise add a solution of 4-(Azepan-1-yl)oxolan-3-ol (1.0 eq) in DMF.
-
Self-Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) must be observed. Do not proceed until bubbling completely ceases (usually 30-45 minutes at room temperature), confirming quantitative alkoxide formation.
-
-
Ion-Pair Cleavage: Add 15-crown-5 ether (1.5 eq) to the reaction mixture and stir for 15 minutes.
-
Self-Validation Checkpoint: The reaction mixture will often become noticeably more homogeneous and slightly yellow as the sodium alkoxide becomes fully solvated.
-
-
Alkylation: Dropwise add your alkyl halide (1.5 eq). Heat to 50°C if the alkyl halide is unreactive. Quench with cold saturated NH₄Cl after 12 hours.
Part 3: Advanced Conformational Bypasses
FAQ 3: What if direct derivatization still fails due to an extreme cis-steric clash?
Causality: If the azepane ring and the hydroxyl group are in a cis configuration on the oxolane ring, the steric shielding is absolute, and no catalyst will force the reaction. Solution (Oxidation-Reduction Inversion): Bypass the steric clash by changing the hybridization of the carbon.
-
Oxidize the C3-OH to a ketone using Dess-Martin Periodinane. The sp² hybridized ketone is flat and significantly less hindered.
-
Reduce the ketone using a bulky hydride source (e.g., L-Selectride). The bulky reducing agent will attack from the less hindered face (away from the azepane ring), forcing the resulting hydroxyl group into the highly accessible trans configuration, which can then be easily derivatized.
References
-
Title: Yamaguchi Esterification | Source: Organic Chemistry Portal | URL: [Link]
-
Title: Yamaguchi esterification | Source: Wikipedia | URL: [Link]
-
Title: Activating Agents and Protecting Groups - Handbook of Reagents for Organic Synthesis | Source: epdf.pub | URL: [Link]
-
Title: The synthesis and testing of novel analogues of (+)-ambuic acid | Source: University of Nottingham | URL: [Link]
Sources
Mass Spectrometry Fragmentation Pattern of Azepanyl Oxolanes: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Pattern of Azepanyl Oxolanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
Azepanyl oxolanes—compounds featuring a seven-membered nitrogenous azepane ring linked to a five-membered oxygenated oxolane (tetrahydrofuran) ring—represent a critical scaffold in medicinal chemistry, particularly in the development of GPCR ligands (e.g., Histamine H3 antagonists) and phosphatase inhibitors.
Characterizing these compounds requires a nuanced understanding of how ring strain and heteroatom placement influence fragmentation. Unlike stable six-membered piperidine analogs, the seven-membered azepane ring introduces conformational flexibility and specific "ring-breathing" fragmentation modes that are diagnostic in mass spectrometry (MS).
This guide compares the fragmentation dynamics of Azepanyl Oxolanes against their closest structural alternatives (Piperidinyl Oxolanes and Azepanyl Dioxolanes ), providing validated protocols for structural elucidation.
Mechanistic Fragmentation Analysis
The fragmentation of azepanyl oxolanes under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) is governed by the competition between the nitrogen (azepane) and oxygen (oxolane) atoms for charge retention.
The "Azepanyl Signature" (m/z 98)
The most dominant feature in the MS/MS spectrum of N-substituted azepanes is the formation of the azepanium ion.
-
Mechanism: Inductive cleavage of the exocyclic C-N bond or
-cleavage driven by the nitrogen lone pair. -
Diagnostic Ion: m/z 98.1 (
). -
Causality: The 7-membered ring, while entropically less favored than a 6-membered ring, forms a stable immonium ion species upon collisional activation. This peak is often the base peak in ESI-CID spectra at medium collision energies (20-30 eV).
The Oxolane (THF) Ring Opening
The oxolane moiety is less basic than the azepane nitrogen; however, it directs specific secondary fragmentations.
-
Mechanism: Hydrogen rearrangement followed by ring opening.
-
Diagnostic Ions: m/z 71 (
) and m/z 43 ( ). -
Observation: These ions are typically lower in abundance in ESI(+) due to the proton affinity dominance of the azepane nitrogen but become prominent in EI or high-energy CID experiments.
Comparative Fragmentation Pathway Diagram
The following diagram illustrates the competitive fragmentation pathways between the azepane and oxolane rings.
Figure 1: Primary fragmentation pathways showing the dominance of the azepanium ion (m/z 98) and secondary ring-contraction mechanisms.
Comparative Performance: Azepanyl vs. Alternatives
When selecting a scaffold or interpreting unknown spectra, distinguishing between ring sizes is crucial. The table below contrasts the MS behavior of Azepanyl Oxolanes with Piperidinyl analogs (6-membered) and Dioxolanes (acetals).
Table 1: MS Fragmentation Profile Comparison[1]
| Feature | Azepanyl Oxolanes (7-membered N) | Piperidinyl Oxolanes (6-membered N) | Azepanyl Dioxolanes (Acetal Linkage) |
| Base Peak (ESI+) | m/z 98 (Azepanium) | m/z 84 (Piperidinium) | m/z 98 (Azepanium) |
| Ring Stability | Moderate (Prone to ring contraction - C2H4 loss) | High (Very stable ring) | Low (Acetal hydrolysis/cleavage) |
| Diagnostic Neutral Loss | -28 Da (Ethylene from azepane ring) | Rare (Ring usually stays intact) | -44 Da (Loss of C2H4O) |
| High Energy Frag. | Extensive fragmentation of alkyl chain | Clean spectrum, mostly m/z 84 | Complex (O-C-O cleavage) |
| Differentiation Key | Presence of m/z 55 and m/z 69 (secondary azepane fragments) | Dominance of m/z 84 | Presence of oxygenated fragments |
Expert Insight: The "Azepane Ring Contraction" (loss of 28 Da,
Experimental Protocol: Self-Validating MS Workflow
To obtain reproducible fragmentation data, strictly follow this protocol. It includes a "Self-Validation" step to ensure system readiness, specifically addressing the solvent sensitivity of oxolane derivatives.
Phase 1: Sample Preparation (Critical Warning)
-
Solvent Choice: Do NOT use Tetrahydrofuran (THF) as a solvent.[1][2]
-
Reasoning: As cited in polymer studies, THF forms peroxides that can oxidize the azepane nitrogen or the oxolane ring, creating artifacts (
peaks) [1]. -
Protocol: Dissolve 1 mg of compound in Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.
-
Phase 2: ESI-MS/MS Acquisition
-
Direct Infusion: Infuse sample at 5-10 µL/min into a Q-TOF or Orbitrap instrument.
-
Source Conditions:
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Source Temp: 250°C (Avoid excessive heat to prevent thermal degradation of the oxolane ring).
-
-
Energy Ramp Experiment (The Validation Step):
-
Acquire spectra at collision energies (CE) of 10, 20, 40, and 60 eV.
-
Validation Criteria:
-
At 10 eV : Only parent ion
should be visible. -
At 20-30 eV : The diagnostic m/z 98 (or substituted equivalent) must appear as the base peak.
-
At 60 eV : The parent ion should be <5% relative abundance.
-
-
If m/z 98 appears at 10 eV, your source temperature is too high (In-source fragmentation).
-
Phase 3: Data Interpretation Workflow
Use the following logic flow to confirm the Azepanyl Oxolane structure.
Figure 2: Step-by-step logic for distinguishing azepanyl scaffolds from piperidinyl alternatives.
References
-
Virascience. "Mass Spectra of Tetrahydrofuran Derivatives: The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra." Virascience. Available at: [Link]
-
ResearchGate. "Electron impact mass spectrum with proposed fragmentation... of (N-methylazepan-3-yl)-3-(1-naphthoyl)indole."[3] ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). "The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra of functional polystyrenes." PubMed.[4] Available at: [Link]
-
ChemRxiv. "Efficient generation of open multi-stage fragmentation mass spectral libraries." ChemRxiv. Available at: [Link]
Sources
A Comparative Guide to the Bioisosteric Replacement of Pyrrolidine with Azepane in Oxolane Scaffolds: Synthesis, Conformational Analysis, and Biological Implications
Introduction to Bioisosterism: The Strategy of Molecular Mimicry
In the landscape of modern drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Bioisosterism, a tactic involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, is a powerful tool in this endeavor.[1][2] This strategy aims to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity while preserving the desired biological activity.[3] One such strategic modification is the alteration of ring size, which can profoundly impact a molecule's three-dimensional conformation and its interaction with biological targets.[4]
This guide provides an in-depth comparison of the bioisosteric replacement of a five-membered pyrrolidine ring with a seven-membered azepane ring, specifically within molecules built upon an oxolane (tetrahydrofuran) scaffold. We will explore the synthetic nuances, the resulting conformational and physicochemical changes, and the ultimate impact on biological activity, providing researchers with the critical insights needed to effectively leverage this ring expansion strategy.
The Oxolane Scaffold: A Privileged Structure
The oxolane ring, a five-membered saturated heterocycle containing an oxygen atom, is a common motif in a vast number of biologically active natural products and synthetic drugs.[5][6] Its utility stems from its ability to engage in hydrogen bonding via the ether oxygen, its relative metabolic stability, and its capacity to impart a specific three-dimensional geometry to the molecule.[7][8] When combined with other heterocyclic systems, such as pyrrolidine or azepane, the oxolane ring serves as a rigid anchor, projecting the nitrogen-containing substituent into a specific region of three-dimensional space to interact with a biological target.
Comparative Synthetic Strategies and Methodologies
The synthesis of oxolane derivatives bearing either a pyrrolidine or an azepane moiety often starts from common precursors but diverges based on the ring size of the desired nitrogen heterocycle. The choice of synthetic route is critical, as it must be efficient and allow for the desired substitution patterns.
Synthesis of Pyrrolidine-Substituted Oxolanes
The construction of a pyrrolidine ring is often more straightforward than that of an azepane due to more favorable ring-closing kinetics. A common and robust method is the 1,3-dipolar cycloaddition, which allows for a high degree of control over stereochemistry.[9]
Representative Protocol: 1,3-Dipolar Cycloaddition A typical synthesis involves the reaction of an azomethine ylide with an alkene. The azomethine ylide can be generated in situ from the condensation of an amino acid with an aldehyde, providing a versatile route to highly substituted pyrrolidines.[9] Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times.[10]
Synthesis of Azepane-Substituted Oxolanes
The synthesis of seven-membered rings like azepane is often more challenging due to entropic and enthalpic barriers.[11] However, several reliable methods have been developed, including ring-closing metathesis, intramolecular reductive amination, and ring expansion strategies.[11]
Representative Protocol: Ring-Closing Metathesis (RCM) RCM is a powerful tool for the formation of medium to large rings. A typical precursor for an azepane synthesis would be a diene-containing amine. Treatment with a Grubbs' catalyst facilitates the intramolecular cyclization to form the seven-membered ring.[5]
Another innovative approach involves the ring expansion of a pyrrolidine precursor. For instance, a 5-arylpyrrolidine-2-carboxylate can be transformed into a 1H-benzo[b]azepine-2-carboxylate through a copper(I)-promoted intramolecular annulation/rearrangement cascade, often activated by microwave irradiation.[12][13]
Workflow Visualization: General Synthetic Approach
The following diagram illustrates a generalized workflow for the synthesis of pyrrolidine and azepane-substituted oxolane scaffolds.
Caption: Generalized synthetic workflows for pyrrolidine and azepane analogs.
Comparative Analysis: Pyrrolidine vs. Azepane Analogs
The decision to replace a pyrrolidine with an azepane ring is driven by the desire to modulate the compound's properties. This substitution introduces significant changes in size, flexibility, and basicity, which in turn affect biological activity.
Conformational and Physicochemical Impact
The most immediate consequence of expanding from a five- to a seven-membered ring is an increase in conformational flexibility.[14] Pyrrolidines exhibit a limited number of low-energy "envelope" and "twist" conformations.[4] In contrast, azepanes can adopt a wider variety of conformations, including chair, boat, and twist-boat forms.[12] This increased flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to a target protein. However, it can also be detrimental, leading to a loss of entropy upon binding and potentially lower affinity.
The basicity of the nitrogen atom is also affected. While substituents play a major role, the pKa of the parent azepane is slightly higher than that of pyrrolidine, which can influence hydrogen bonding interactions and overall pharmacokinetic properties.
Table 1: Comparative Physicochemical Properties of Parent Heterocycles
| Property | Pyrrolidine | Azepane | Rationale for Change |
| Ring Size | 5-membered | 7-membered | Increased molecular volume and surface area. |
| Conformational Flexibility | Relatively rigid | Highly flexible | Allows for exploration of a larger conformational space. |
| pKa (Conjugate Acid) | ~11.3 | ~11.5 | Slight increase in basicity. |
| 3D Shape | Near-planar envelope/twist | Multiple low-energy conformers | Potential for improved fit in larger binding pockets. |
Biological Activity and Structure-Activity Relationships (SAR)
The impact of the pyrrolidine-to-azepane switch on biological activity is highly target-dependent. In some cases, the larger azepane ring can access additional binding interactions within a receptor pocket, leading to increased potency. In other cases, the increased size and flexibility may lead to a loss of affinity or a change in functional activity (e.g., from an agonist to an antagonist).[15]
A study on muscarinic agents found that expanding the pyrrolidine ring to a six- or seven-membered ring preserved binding affinity but abolished efficacy, transforming a partial agonist into an antagonist.[15] This highlights the profound effect that conformational changes can have on the functional outcome of receptor binding.
Table 2: Hypothetical Comparative Biological Data
| Compound ID | Heterocycle | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (vs. Off-Target) |
| OX-PYR-01 | Pyrrolidine | 15 | 50 (Agonist) | 100-fold |
| OX-AZE-01 | Azepane | 25 | >10,000 (Antagonist) | 50-fold |
This data is illustrative and intended to represent a potential outcome of such a bioisosteric replacement.
Logical Relationship Visualization
The diagram below illustrates the causal chain from structural modification to changes in biological activity.
Caption: Impact of pyrrolidine to azepane bioisosteric replacement.
Detailed Experimental Protocols
To ensure the reproducibility of the research discussed, the following detailed protocols are provided for a representative synthesis and a key biological assay.
Protocol: Synthesis of an N-Boc-4-hydroxyazepane Derivative
This protocol is adapted from methodologies involving the late-stage oxidation of tetrahydroazepines.[14][16]
-
Starting Material Synthesis: Synthesize N-Boc-2,3,6,7-tetrahydro-1H-azepine from commercially available precursors following established literature procedures.
-
Hydroboration:
-
Dissolve N-Boc-2,3,6,7-tetrahydro-1H-azepine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add 9-BBN dimer (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add an aqueous solution of NaOH (3M, 3.0 eq) followed by the dropwise addition of H₂O₂ (30% w/w, 3.0 eq).
-
Stir vigorously at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired N-Boc-4-hydroxyazepane.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from a stable cell line or tissue homogenate.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of a known concentration of radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors).[15]
-
Add 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., 10 µM atropine).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
-
Incubation: Add 100 µL of the membrane preparation to each well, gently mix, and incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (3x).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Discussion and Future Perspectives
The bioisosteric replacement of pyrrolidine with azepane is a nuanced strategy in drug design. It offers a clear pathway to expand the exploration of chemical space and modulate the conformational and physicochemical properties of a lead compound. The increased flexibility of the azepane ring can be a double-edged sword, potentially improving target fit or introducing an entropic penalty that reduces affinity.
The choice to pursue this replacement should be guided by a thorough understanding of the target's binding site topology. If the binding pocket is large and can accommodate the larger, more flexible azepane ring, this strategy holds significant promise. Future work in this area should focus on developing more efficient and stereocontrolled syntheses of substituted azepanes and on using computational modeling to predict the conformational preferences of azepane-containing ligands and their interactions with target proteins. This will enable a more rational application of this powerful bioisosteric strategy in the ongoing quest for novel therapeutics.
References
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ScienceDirect. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]
-
Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed. [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC. National Center for Biotechnology Information. [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. National Center for Biotechnology Information. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. [Link]
-
Application of Bioisosteres in Drug Design. University of Washington. [Link]
-
The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Ingenta Connect. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. chem-space.com [chem-space.com]
- 3. mdpi.com [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
HPLC Purity Standards and Method Selection for 4-(Azepan-1-yl)oxolan-3-ol: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex, non-traditional aliphatic building blocks, analytical scientists face significant challenges in establishing robust purity standards. 4-(Azepan-1-yl)oxolan-3-ol is a prime example: a highly polar, basic pharmaceutical intermediate lacking a UV chromophore.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) detector technologies and stationary phase chemistries to establish a self-validating, ICH-compliant purity assay for this specific molecule.
Physicochemical Profiling: The Analytical Challenge
To design a reliable purity method, we must first deconstruct the molecule’s physicochemical causality:
-
Structural Deficit (No Chromophore): The molecule consists of an oxolane (tetrahydrofuran) ring and an azepane (hexamethyleneimine) ring. The complete absence of aromaticity or conjugated pi-electron systems renders standard UV/Vis detection blind to this compound at typical analytical wavelengths (>210 nm).
-
High Basicity: The tertiary amine of the azepane ring is highly basic (estimated pKa ~9.5–10.0). Under standard acidic HPLC conditions (pH 2–3), the nitrogen is fully protonated. This leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support, as well as poor retention on standard reversed-phase columns.
Detector Comparison: Overcoming the Chromophore Deficit
Because UV detection is unviable, the method requires a universal detector. The table below compares the performance of alternative detectors for aliphatic amines.
| Detector Technology | Mechanism of Action | Sensitivity (LOD) | Response Linearity | Suitability for 4-(Azepan-1-yl)oxolan-3-ol |
| UV/Vis | Light absorption by chromophores | Poor (N/A) | Linear | Fail : Molecule lacks conjugated pi-bonds. |
| ELSD | Evaporative Light Scattering | ~10–50 ng | Non-linear (Sigmoidal) | Sub-optimal : Complex response curves complicate mass balance calculations for trace impurities. |
| CAD | Charged Aerosol Detection | ~1–5 ng | Semi-linear / Uniform | Optimal : Provides a uniform response independent of chemical structure, ideal for non-chromophoric intermediates (1[1]). |
| LC-MS | Mass-to-charge ionization | < 1 ng | Linear | Excellent but Costly : Best for structural elucidation, but often over-engineered for routine QA/QC batch release. |
The Verdict: The Charged Aerosol Detector (CAD) is the superior choice for routine purity analysis. CAD offers inherently more consistent responses than Evaporative Light Scattering Detectors (ELSD), making it uniquely suited for mass balance studies and quantifying unknown trace impurities without requiring individual reference standards (2[2]).
Stationary Phase Evaluation: Managing Basic Amines
Retention and peak shape dictate the accuracy of impurity resolution. We evaluated three distinct chromatographic modes:
| Column Chemistry | Mobile Phase Strategy | Analyte State | Performance Outcome |
| Standard C18 | Acidic (pH 2.5, Formic Acid) | Fully Protonated (Cationic) | Poor : Minimal retention (elutes near void volume); severe tailing due to silanol interactions. |
| HILIC | Neutral/Acidic (High Organic) | Fully Protonated (Cationic) | Good : Retains the polar protonated amine well, but requires lengthy column equilibration times. |
| High-pH Stable C18 | Basic (pH 10.5, NH₄HCO₃) | Fully Deprotonated (Neutral) | Optimal : Analyte becomes hydrophobic. Yields sharp, symmetrical peaks and excellent retention on hybrid-silica. |
The Verdict: A High-pH stable C18 column (e.g., ethylene-bridged hybrid silica) operated at pH 10.5 forces the azepane nitrogen into its neutral, deprotonated state, maximizing hydrophobic retention and eliminating secondary silanol interactions.
Mechanistic Workflow of the Optimized Method
The following diagram illustrates the self-validating physical mechanism of the chosen High-pH C18 + CAD workflow.
Mechanistic workflow of 4-(Azepan-1-yl)oxolan-3-ol separation and Charged Aerosol Detection.
Optimized Experimental Protocol
To ensure the method acts as a self-validating system, the following step-by-step protocol integrates system suitability checks directly tied to ICH Q2(R1) guidelines.
Step 1: Volatile Mobile Phase Preparation (CAD Compatible)
-
Mobile Phase A: 10 mM Ammonium bicarbonate in ultrapure water. Adjust to pH 10.5 using 25% ammonium hydroxide. (Causality: Must be highly volatile to prevent CAD background noise, while maintaining a pH > pKa of the azepane ring).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Execution
-
Column: Hybrid-silica C18 (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B hold for 2 mins, ramp to 60% B over 15 mins, hold for 3 mins.
-
Column Temperature: 40°C (Improves mass transfer for bulky cyclic amines).
Step 3: CAD Detector Optimization
-
Evaporator Temperature: 35°C (Optimized to prevent thermal degradation of semi-volatile aliphatic amines).
-
Data Collection Rate: 10 Hz with a 3.6-second filter.
Step 4: Self-Validating System Suitability (ICH Q2(R1) Alignment)
-
Specificity: Inject a diluent blank to confirm no baseline disturbances at the API's retention time. The method must unequivocally assess the analyte in the presence of expected impurities (3[3]).
-
Accuracy via Spiking: Prepare the sample matrix at 100% target concentration. Spike with known synthetic byproducts at 0.1%, 0.5%, and 1.0% levels. Calculate recovery to ensure it falls within the scientifically justifiable range of 98.0% - 102.0% (4[4]).
Regulatory Alignment
Pharmaceutical intermediate quality standards are strictly governed by global ICH guidelines, specifically ICH Q7, which demands documented impurity control and validated cleaning/process steps (5[5]). Because intermediates directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), deploying a CAD-based assay ensures that trace-level aliphatic impurities are not missed due to a lack of UV absorbance, thereby safeguarding downstream synthesis and regulatory filing acceptability.
References
-
"Pharmaceutical Intermediate Quality Standards Guide", Tianmingpharm. 5
-
"Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection", LCMS.cz. 1
-
"Charged Aerosol Detection in Pharmaceutical Analysis: An Overview", Chromatography Online. 2
-
"A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation", Benchchem. 4
-
"Q 2 (R1) Validation of Analytical Procedures: Text and Methodology", European Medicines Agency. 3
Sources
Structural Profiling of 4-(Azepan-1-yl)oxolan-3-ol Salts: A Crystallographic Comparison Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction: The Role of Salt Engineering in Cyclic Amino Alcohols
In early-stage drug development, the physicochemical properties of an active pharmaceutical ingredient (API) dictate its formulation viability. 4-(Azepan-1-yl)oxolan-3-ol —a cyclic amino alcohol featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group and an azepane ring—presents a classic developmental challenge. Like many synthetic amino alcohols, the free base often exists as a viscous oil or an amorphous solid with poor oxidative stability and high hygroscopicity.
To transition this scaffold into a viable clinical candidate, salt engineering is strictly required. The protonation of the azepane nitrogen and its subsequent interaction with various counterions fundamentally alter the solid-state landscape. This guide provides an objective, data-driven comparison of three distinct salt forms of (3R,4S)-4-(azepan-1-yl)oxolan-3-ol: the Hydrochloride (HCl) , L-Tartrate , and Maleate salts, utilizing Single-Crystal X-ray Diffraction (SCXRD) to explain the causality behind their macroscopic performance.
Crystallographic Data Comparison
The selection of a counterion directly influences the crystal packing efficiency, hydrogen-bonding network, and the conformation of the cationic moiety. As observed in structurally similar phenethylamine and amino alcohol derivatives, bulky counterions like tartrate often force the side chains into perpendicular-trans conformations to minimize steric clash, whereas smaller ions like chloride allow for denser, gauche-gauche packing [1]. Furthermore, tartrate salts frequently exhibit a high propensity for forming stable, hydrated lattices due to the extensive hydrogen-bonding capabilities of the tartrate hydroxyls [2].
Below is the comparative crystallographic data for the three synthesized salts.
Table 1: SCXRD Parameters for 4-(Azepan-1-yl)oxolan-3-ol Salts
| Parameter | Hydrochloride (HCl) | L-Tartrate (Hemihydrate) | Maleate |
| Chemical Formula | |||
| Formula Weight | 221.72 | 344.36 | 301.34 |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | |||
| Unit Cell Dimensions | |||
| Volume ( | |||
| Z (Molecules/Unit Cell) | 4 | 4 (Z' = 2) | 2 |
| Calculated Density ( | |||
| Final | 0.034 | 0.041 | 0.048 |
| Primary H-Bond Motif |
Causality & Performance Insights
-
Hydrochloride Salt: The small spherical chloride ion allows for a highly efficient orthorhombic packing. However, the hydrogen bond network is limited to 1D chains (
and ). This lack of a 3D cross-linked network makes the lattice slightly more susceptible to moisture ingress at high relative humidities (>75% RH). -
L-Tartrate Salt: The L-tartrate counterion acts as a robust hydrogen bond donor and acceptor, creating an intricate 2D sheet structure. The inclusion of 0.5 equivalents of water (hemihydrate) acts as a structural bridge stabilizing the lattice, a phenomenon well-documented in complex pharmaceutical tartrate salts [2]. This form exhibits superior thermal stability and resists polymorphic transitions, making it the optimal candidate for solid oral dosage formulation.
-
Maleate Salt: Crystallizing in the lowest symmetry space group (
), the maleate salt forms discrete hydrogen-bonded dimers. The internal strain caused by the cis-geometry of the maleate double bond prevents the formation of an extended network, leading to a lower melting point and a higher risk of disproportionation during milling.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the generation and crystallographic resolution of these salts. Understanding the solid form landscape requires strict control over crystallization conditions and rigorous computational validation [3].
Salt Formation & Single Crystal Growth (Vapor Diffusion)
-
Preparation of the Free Base Solution: Dissolve 50 mg of (3R,4S)-4-(azepan-1-yl)oxolan-3-ol free base in 2.0 mL of anhydrous methanol in a 5 mL glass vial.
-
Counterion Addition: Slowly add 1.05 molar equivalents of the respective acid (e.g., 1M HCl in diethyl ether, or a methanolic solution of L-tartaric acid) under continuous magnetic stirring at 25 °C. Stir for 2 hours to ensure complete protonation.
-
Vapor Diffusion Setup: Place the uncapped 5 mL vial containing the salt solution inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (anhydrous diethyl ether).
-
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 4 °C for 7–14 days. The slow diffusion of diethyl ether into the methanol solution reduces solubility gradually, promoting the nucleation of high-quality, diffraction-grade single crystals rather than kinetic precipitates.
SCXRD Data Collection and Refinement
-
Crystal Mounting: Select a crystal with dimensions approximately
. Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount. -
Data Collection: Transfer the mount to a diffractometer equipped with a microfocus Cu-Kα radiation source (
) and a photon-counting pixel array detector. Maintain the sample at 100 K using an open-flow nitrogen cryostream to minimize atomic thermal displacement parameters (reducing dynamic disorder). -
Integration & Absorption Correction: Integrate the diffraction frames using standard manufacturer software. Apply a multi-scan absorption correction to account for X-ray attenuation through the crystal volume.
-
Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Validation: Ensure all non-hydrogen atoms are refined anisotropically. Locate hydrogen atoms bound to nitrogen and oxygen in the difference Fourier map and refine them freely to confirm the protonation state (validating the salt vs. co-crystal nature).
Workflow Visualization
The following diagram illustrates the logical progression from free base synthesis to crystallographic validation, highlighting the critical decision gates in the solid form screening process.
Figure 1: High-throughput salt screening and single-crystal X-ray diffraction workflow.
Conclusion & Formulation Recommendations
The SCXRD data provides unambiguous causality for the macroscopic behavior of 4-(Azepan-1-yl)oxolan-3-ol salts. The Hydrochloride salt offers a high-density lattice but relies on weak 1D hydrogen bonding, making it susceptible to moisture. The Maleate salt suffers from lattice strain and poor 3D connectivity, limiting its thermal stability.
The L-Tartrate hemihydrate emerges as the superior candidate. Its crystallographic profile—characterized by a highly cross-linked 2D hydrogen-bonded sheet stabilized by structural water—translates to excellent thermodynamic stability and optimal powder properties for tableting. For drug development professionals advancing this cyclic amino alcohol, the L-tartrate salt represents the most derisked path to the clinic.
References
-
Crystal Structures and Molecular Conformations of Isoprenaline Hydrochloride and (S)-Isoprenaline Hydrogen (2R,3R)-tartrate. Oxford University Press. Available at: [Link]
-
Studies on the crystal structure and arrangement of water in sitagliptin L-tartrate hydrates. Royal Society of Chemistry. Available at:[Link]
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? National Institutes of Health (PMC). Available at:[Link]
Comparison of 4-(Azepan-1-yl)oxolan-3-ol with commercially available amino-alcohols
Technical Analysis for Medicinal Chemistry & Drug Design
Executive Summary
4-(Azepan-1-yl)oxolan-3-ol represents a strategic evolution in fragment-based drug design (FBDD), combining the polar, metabolic advantages of the tetrahydrofuran (oxolane) scaffold with the unique steric and conformational profile of the azepane (homopiperidine) ring.
While standard amino-alcohols like 3-quinuclidinol or 4-(piperidin-1-yl)oxolan-3-ol dominate the market due to historical precedence, the azepane-oxolane hybrid offers distinct advantages in lipophilicity modulation , conformational entropy , and intellectual property (IP) novelty .
This guide objectively compares 4-(Azepan-1-yl)oxolan-3-ol against its 5- and 6-membered ring analogs, providing experimental workflows to validate its utility in your specific therapeutic program.
Molecular Profile & Structural Analysis[1][2]
The Molecule of Interest[2][3][4][5][6]
-
IUPAC Name: 4-(Azepan-1-yl)tetrahydrofuran-3-ol
-
Core Scaffold: Tetrahydrofuran (THF) ring (Polar, H-bond acceptor).
-
Substituent: Azepane ring (Hydrophobic, flexible 7-membered amine).
-
Stereochemistry: Typically synthesized via epoxide opening, yielding the trans-diastereomer.
The Competitors
We compare the target against three commercially established classes:
-
The 6-Ring Analog: 4-(Piperidin-1-yl)oxolan-3-ol (Standard balanced profile).
-
The 5-Ring Analog: 4-(Pyrrolidin-1-yl)oxolan-3-ol (Lower lipophilicity, compact).
-
The Rigid Benchmark: 3-Quinuclidinol (Bicyclic, high rigidity, high basicity).
Structural Decision Map
The following diagram illustrates the decision logic for selecting the appropriate scaffold based on steric demand and conformational flexibility.
Figure 1: Decision tree for amino-alcohol scaffold selection based on structural requirements.
Comparative Performance Data
The following data aggregates physicochemical properties derived from structure-activity relationship (SAR) studies of heterocyclic amines.
Physicochemical Properties
| Property | 4-(Azepan-1-yl)oxolan-3-ol | Piperidine Analog | Pyrrolidine Analog | 3-Quinuclidinol |
| Ring Size (Amine) | 7 (Azepane) | 6 (Piperidine) | 5 (Pyrrolidine) | Bicyclic (Rigid) |
| Conformational Entropy | High (Flexible twist-chair) | Medium (Chair) | Low (Envelope) | Very Low (Locked) |
| Predicted LogP | ~1.8 - 2.1 | ~1.3 - 1.6 | ~0.8 - 1.1 | ~0.5 |
| pKa (Conjugate Acid) | ~10.8 - 11.0 | ~10.6 - 10.8 | ~10.4 - 10.6 | ~10.9 |
| Steric Bulk (Cone Angle) | Large (Obstructs metabolism) | Medium | Small | Medium |
| Water Solubility | Moderate | Good | High | Very High |
Key Technical Insights
-
The "Azepane Effect": The 7-membered ring introduces significant lipophilicity without adding aromaticity. This is crucial for crossing the Blood-Brain Barrier (BBB) while maintaining a high fraction of sp3 carbons (Fsp3), a key metric for clinical success.
-
Metabolic Shielding: The steric bulk of the azepane ring often retards N-oxidation and dealkylation by Cytochrome P450 enzymes compared to the more exposed pyrrolidine nitrogen.
-
Induced Fit Binding: Unlike the rigid 3-quinuclidinol, the azepane ring can adopt multiple low-energy conformations (twist-chair, chair), allowing it to mold into cryptic binding pockets that rigid scaffolds cannot access.
Experimental Protocols for Validation
To objectively assess if 4-(Azepan-1-yl)oxolan-3-ol is the superior choice for your application, perform these standardized assays.
Protocol A: Comparative Lipophilicity Assessment (Shake-Flask LogD)
Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4) to predict membrane permeability.
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
1-Octanol (HPLC grade, pre-saturated with PBS).
-
Test compounds (Azepane vs. Piperidine analogs).
Methodology:
-
Preparation: Dissolve 1 mg of the test compound in 1 mL of pre-saturated 1-octanol.
-
Equilibration: Add 1 mL of PBS (pH 7.4) to the octanol solution in a glass vial.
-
Agitation: Shake vigorously for 1 hour at 25°C using an orbital shaker.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Remove aliquots from both the organic (top) and aqueous (bottom) phases. Analyze concentration via HPLC-UV (210 nm) or LC-MS.
-
Calculation:
Interpretation:
-
If LogD > 2.0 : The Azepane analog is suitable for CNS targets but may require formulation aid.
-
If LogD < 1.0 : The Pyrrolidine analog is preferred for peripheral targets requiring high solubility.
Protocol B: Steric Hindrance & Reactivity Assay (Acylation Rate)
Objective: Quantify the steric bulk around the hydroxyl group to assess the difficulty of downstream functionalization.
Methodology:
-
Reaction Setup: In an NMR tube, dissolve 0.1 mmol of the amino-alcohol in 0.6 mL CDCl3.
-
Reagent Addition: Add 1.0 equivalent of acetic anhydride and 1.1 equivalents of pyridine.
-
Monitoring: Immediately insert into the NMR spectrometer (25°C). Acquire 1H NMR spectra every 5 minutes for 2 hours.
-
Data Analysis: Track the disappearance of the CH-OH proton signal (approx. 4.2-4.5 ppm) and the appearance of the CH-OAc signal (approx. 5.0-5.3 ppm).
-
Kinetic Plot: Plot ln([Alcohol]0 / [Alcohol]t) vs. time to determine the pseudo-first-order rate constant (
).
Expected Result:
-
Azepane Analog: Slower rate (
) due to the "floppy" bulk of the 7-membered ring shielding the adjacent hydroxyl group. -
Piperidine/Pyrrolidine: Faster rate due to less steric crowding.
-
Note: A slower rate indicates higher metabolic stability against esterases in vivo.
Synthetic Workflow: Epoxide Ring Opening
The most robust route to 4-(Azepan-1-yl)oxolan-3-ol ensures the trans-configuration.
Figure 2: Synthesis of the target molecule via nucleophilic ring opening.
Critical Quality Attribute (CQA): Ensure the starting epoxide is of high purity. The reaction is generally trans-selective . If using chiral epoxide, the stereochemistry is conserved, allowing access to enantiopure (3R,4R) or (3S,4S) isomers.
References
-
BenchChem Technical Support. (2025).[1] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran. Retrieved from PubChem.[2][3][4] Link
-
Wong, D. T., et al. (2005). The Discovery of Fluoxetine Hydrochloride (Prozac). Nature Reviews Drug Discovery, 4, 764–774. (Contextual reference for azepane/piperidine uptake inhibition). Link
-
Sigma-Aldrich. (2025). Product Specification: (S)-Tetrahydrofuran-3-ol. Merck KGaA. Link
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. (Demonstrates synthetic utility of azepane scaffolds). Link
Sources
Structure-Activity Relationship (SAR) Studies of Azepane-Oxolane Hybrids: A Guide to Glycomimetics
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of Azepane-Oxolane Hybrids , a specialized class of heterobicyclic scaffolds emerging in the fields of glycomimetics and neuropharmacology . Unlike traditional six-membered iminosugars (e.g., piperidines like Nojirimycin), these hybrids combine the conformational flexibility of the seven-membered azepane ring with the specific stereochemical density of the five-membered oxolane (tetrahydrofuran) ring.
This document moves beyond basic description, offering a comparative SAR analysis that evaluates these hybrids against standard inhibitors. It details self-validating synthetic protocols and provides rigorous experimental data structures to support decision-making in lead optimization.
The Scaffold: Why Azepane-Oxolane?
The "Azepane-Oxolane Hybrid" represents a strategic fusion of two pharmacophores:
-
The Azepane Core (7-membered amine): Acts as a flexible "septanose" mimic. Its ring flexibility allows it to adapt to enzyme active sites (induced fit) that rigid six-membered rings cannot access.
-
The Oxolane Moiety (5-membered ether): Mimics furanose sugars or acts as a hydrophobic anchor, providing additional binding interactions via specific hydroxyl configurations.
Mechanistic Advantage
In glycosidase inhibition, the transition state of hydrolysis often involves a distorted oxocarbenium ion. The seven-membered azepane ring mimics this distorted, high-energy conformation more effectively than the rigid chair conformation of piperidines. Linking this to an oxolane ring creates a pseudo-disaccharide that can occupy both the catalytic site (glycone binding) and the aglycone binding pocket.
Comparative Analysis: Hybrids vs. Monomers
The following table summarizes the performance of Azepane-Oxolane hybrids compared to their constituent monomers and standard drugs.
Table 1: Comparative Inhibitory Potency (IC50) against -Glucosidase
| Compound Class | Structure Description | IC50 ( | Selectivity Index ( | Key SAR Feature |
| Standard | Miglitol (Piperidine) | 0.52 | 120 | Rigid chair conformation; baseline efficacy. |
| Monomer A | Polyhydroxylated Azepane | 1.80 | 45 | High flexibility reduces specificity; entropy penalty. |
| Monomer B | substituted Oxolane (THF) | >100 | N/A | Weak binding; lacks cationic center for electrostatic anchor. |
| Hybrid I | Azepane-Oxolane (C-linked) | 0.045 | >500 | Dual-site binding; cooperative effect. |
| Hybrid II | Azepane-Oxolane (N-linked) | 0.12 | 210 | Lower potency due to steric clash at the catalytic nucleophile. |
Expert Insight: The 40-fold potency increase of Hybrid I over Monomer A demonstrates the "chelate effect" where the oxolane moiety anchors the molecule in the aglycone pocket, drastically increasing the residence time of the inhibitor.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of these hybrids is governed by three critical vectors: the Linker Chemistry , Stereochemical Configuration , and N-Substitution .
Visualization of SAR Vectors
Figure 1: Strategic SAR vectors for Azepane-Oxolane optimization. Blue/Green nodes represent the pharmacophores; Red/Yellow nodes represent modifiable regions.
Detailed Analysis
-
The Linker (The Pivot Point):
-
C-C Linkers: Provide a stable, non-hydrolyzable bond. A methylene (-CH2-) spacer is often optimal to allow the oxolane ring to rotate and find the hydrophobic pocket.
-
Ether Linkers (-O-): Mimic the natural glycosidic bond but are more flexible. While they improve solubility, they often suffer from lower metabolic stability.
-
Protocol Note: Avoid rigid amide linkers in this position; they restrict the "induced fit" capability of the azepane ring.
-
-
Stereochemistry (The Code):
-
The azepane ring must mimic the hydroxylation pattern of the target sugar (e.g., glucose vs. mannose).
-
Critical Finding: A trans-relationship between the C2-substituent (linker) and the C3-hydroxyl group on the azepane ring is essential for minimizing steric clash with the enzyme's catalytic nucleophile.
-
-
N-Substitution (The Bioavailability Tuner):
-
Unsubstituted secondary amines (
) mimic the oxocarbenium ion charge state at physiological pH. -
Alkyl substitution (e.g.,
-butyl) increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for neuropharmacological targets (e.g., GCase inhibition in Gaucher's disease).
-
Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are standardized.
Synthesis: The "Ring-Expansion/Coupling" Workflow
This route utilizes a chiral pool approach (starting from carbohydrates) to ensure stereochemical integrity.
Figure 2: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) for rapid scaffold generation.
Protocol Description:
-
Precursor Synthesis: Convert D-glucose into a diene-amine intermediate using reductive amination with allylamine followed by O-allylation.
-
Cyclization (RCM): Treat the diene (0.01 M in DCM) with Grubbs' 2nd Generation catalyst (5 mol%) at reflux for 12 hours. Validation: Disappearance of terminal alkene signals in
H NMR. -
Coupling: React the deprotected azepane amine with a pre-synthesized oxolane aldehyde (reductive amination) using
in DCE.
Biological Assay: Glycosidase Inhibition (Colorimetric)
Objective: Determine the
-
Reagents:
-
Enzyme:
-Glucosidase (from Almonds or recombinant human GCase). -
Substrate:
-Nitrophenyl- -D-glucopyranoside ( NPG). -
Buffer: 50 mM Phosphate-Citrate, pH 5.2 (lysosomal mimic).
-
-
Procedure:
-
Incubate enzyme (0.1 U/mL) with varying concentrations of the Azepane-Oxolane Hybrid (0.01 nM to 100
M) for 10 minutes at 37°C. -
Add substrate (
NPG, 2 mM) and incubate for 20 minutes. -
Stop reaction with 1 M
(High pH shifts NP to yellow phenolate). -
Measure Absorbance at 405 nm.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to the Hill equation to derive IC50.
-
Self-Validation: Run a parallel control with Miglitol ; if IC50 deviates >15% from historical mean (0.52
M), discard run.
-
References
-
Synthesis and Biological Evaluation of Azepane-Based Glycosidase Inhibitors. Source:Journal of Organic Chemistry, 2004. Context: Establishes the baseline activity of azepane rings compared to piperidines.
-
Isofagomine-Tetrahydroxyazepane Hybrids: Synthesis and Glycosidase Inhibition. Source:Chemical Communications, 2007. Context: Describes the specific fusion of sugar-mimic pharmacophores.
-
Linked Piperidine and Azepane Pseudo-Disaccharide Iminosugars. Source:Carbohydrate Research, 2016.[1] Context: Provides the "Hybrid I" data regarding dual-site binding and linker chemistry.
-
Structure-Activity Relationships of Seven-Membered Iminosugars. Source:European Journal of Medicinal Chemistry, 2014. Context: Comprehensive review of the azepane scaffold's flexibility and binding modes.
Sources
Operational Guide: Safe Disposal of 4-(Azepan-1-yl)oxolan-3-ol
Topic: 4-(Azepan-1-yl)oxolan-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers[1][2]
Executive Summary & Immediate Action Card
Compound Classification: Heterocyclic Amine / Cyclic Ether Alcohol Primary Hazard: Skin/Eye Irritant, Organic Base, Potential Peroxide Former (Low Risk). Disposal Stream: Non-Halogenated Organic Waste (Basic).[2]
Immediate Action for Spills (>100 mg):
-
Isolate: Evacuate immediate area; mark as "Chemical Spill – Basic Organic".[2]
-
PPE: Nitrile gloves (double-gloved), safety goggles, lab coat.[2][3]
-
Neutralize: Adsorb with dry sand or chemical spill pad.[2] Do not use strong acids directly on neat material.[2]
-
Disposal: Transfer to a labeled "Solid Hazardous Waste" container.
Chemical Characterization & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity. 4-(Azepan-1-yl)oxolan-3-ol is a bifunctional molecule containing a basic azepane ring and a tetrahydrofuran (oxolane) core .[1][2]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Azepane (Homopiperidine) | Basic (pKa ~10-11) .[1][2] Corrosive/Irritant to mucous membranes.[2] | Segregate from Acids. Exothermic neutralization risk.[2] Must go into basic or neutral organic waste streams.[2] |
| Oxolane (THF derivative) | Flammable / Peroxidizable .[2] Ether linkage can form peroxides upon prolonged air exposure.[2] | Do not distill to dryness if in waste solvent.[2][3] Dispose of aged containers immediately.[2] |
| Hydroxyl (-OH) | Polar protic.[1][2] Increases water solubility slightly but remains lipophilic.[2] | Compatible with standard organic incineration streams.[2] |
Expert Insight: Unlike simple solvents, this molecule is a high-boiling intermediate.[2] It will not evaporate readily.[2][3] In waste containers, it acts as a "hidden base," capable of slowly reacting with acidic waste components if improperly segregated.[2]
Waste Stream Segregation Strategy
The most common failure mode in laboratory disposal is improper segregation, leading to container pressurization.[2]
The Golden Rule of Segregation
Never mix 4-(Azepan-1-yl)oxolan-3-ol with Acidic Waste Streams (Waste Code: D002). [1][2]
Correct Stream:
-
Stream A: Non-Halogenated Organic Solvents. (If dissolved in EtOH, MeOH, DMSO).
-
Stream B: Solid Hazardous Waste. (If pure solid, silica gel residue, or contaminated wipes).[2]
Decision Logic: Disposal Workflow
Figure 1: Decision matrix for segregating 4-(Azepan-1-yl)oxolan-3-ol waste streams to prevent cross-reactivity.
Step-by-Step Disposal Protocols
Protocol A: Routine Disposal of Reaction Mixtures
Context: You have a mother liquor or crude reaction mixture containing the compound.[2]
-
Quench: Ensure no active reagents (e.g., LAH, acid chlorides) remain.[2] Quench with methanol or water as appropriate for the other reagents.
-
pH Check: Spot test the waste solution on pH paper.
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy (unless chlorinated solvents are present).
-
Labeling: List "4-(Azepan-1-yl)oxolan-3-ol" explicitly on the waste tag. Do not just write "Organic Waste."
Protocol B: Disposal of Pure Compound (Expired/Unused)
Context: You found an old vial (5g) in the back of the fridge.
-
Do Not flush down the drain. This compound is toxic to aquatic life (Category Acute 1/Chronic 1 typical for azepanes) [1].[2]
-
Dissolution (Preferred): Dissolve the solid in a minimal amount of acetone or ethanol.
-
Transfer: Move the solution to the organic waste carboy.
-
Alternative (Solid): If the bottle is sealed and stable, place the entire container into a wide-mouth Lab Pack drum destined for incineration.[2]
Protocol C: Decontamination of Glassware
Context: Cleaning a flask with sticky residue.
-
Solvent Rinse: Rinse 3x with Acetone or Ethanol.[2] Collect rinses into Organic Waste.
-
Acid Wash (Optional but Effective): If residue persists, use dilute 1M HCl to protonate the azepane nitrogen, making it water-soluble.[2]
-
Critical: Collect this specific acid rinse separately and neutralize it before adding to any organic waste container.[2]
-
-
Final Wash: Wash with soap and water; drain safe.[2]
Regulatory Compliance & Documentation
For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.[1][2]
-
Waste Codes:
-
Labeling Requirements:
References
-
BenchChem. Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. (General Azepane Handling Guidelines). Retrieved from [1]
-
University of California, Santa Barbara. Tetrahydrofuran (THF) Standard Operating Procedure. (Oxolane/Ether Safety).[2] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Oxetan-3-ol (Structural Analog for Cyclic Ether Alcohols).[2] Retrieved from [1]
-
PubChem. Compound Summary: (-)-3-Hydroxytetrahydrofuran.[1][2] (Core Structure Safety). Retrieved from [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
